Zeranol-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H26O5 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4S)-7,7,8,9,9-pentadeuterio-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one |
InChI |
InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3/t12-,14?/m0/s1/i8D2,9D2,14D |
InChI Key |
DWTTZBARDOXEAM-SKXUCIFKSA-N |
Isomeric SMILES |
[2H]C1(CCCCC2=C(C(=CC(=C2)O)O)C(=O)O[C@H](CCC(C1([2H])O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Zeranol-d5: Application in High-Sensitivity Analytical Workflows
Abstract
This technical guide provides a comprehensive overview of Zeranol-d5 (α-Zearalanol-d5), a critical analytical tool for researchers, toxicologists, and drug development professionals. We delve into the physicochemical properties, chemical structure, and paramount application of this compound as a stable isotope-labeled internal standard in mass spectrometry-based bioanalytical methods. The document elucidates the scientific rationale for its use, detailing its role in enhancing accuracy, precision, and reliability in the quantification of Zeranol and related mycoestrogenic compounds. A detailed, field-proven protocol for the analysis of Zeranol in complex biological matrices is presented, alongside a discussion of the biological significance of Zeranol's estrogenic activity. This guide is intended to serve as an authoritative resource, bridging foundational chemistry with practical, high-level analytical application.
Introduction: The Need for a Robust Analytical Standard
Zeranol is a synthetic nonsteroidal estrogen belonging to the resorcylic acid lactone group.[1] It is derived from the mycotoxin zearalenone, which is produced by fungi of the Fusarium genus.[2][3] Due to its potent anabolic properties, Zeranol has been used in veterinary medicine, particularly in the United States, as a growth promoter in livestock to increase weight gain and improve feed efficiency.[2][3][4] However, its use is prohibited in other jurisdictions, such as the European Union, due to concerns over potential adverse health effects in humans consuming residual amounts in animal-derived food products.[4][5] These concerns stem from Zeranol's estrogenic activity, which may act as an endocrine disruptor and has been linked to developmental issues and an increased risk of hormone-dependent cancers.[4][6]
Given the regulatory landscape and the potential for human exposure, highly sensitive and specific analytical methods are required to monitor for Zeranol residues in food products and to conduct toxicological and metabolism studies.[4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high selectivity and sensitivity.[7] The accuracy of LC-MS/MS quantification, however, is susceptible to variations in sample preparation and matrix effects. To correct for these variables, a technique known as stable isotope dilution analysis is employed, which requires a high-purity, isotopically labeled version of the analyte to serve as an internal standard. This compound is the deuterated analogue of Zeranol, designed specifically for this critical role.[8][9]
This guide will provide an in-depth examination of this compound, from its fundamental chemical structure to its practical implementation in a state-of-the-art analytical workflow.
Physicochemical Properties and Chemical Structure of this compound
This compound is a high-purity reference material where five hydrogen atoms on the parent Zeranol molecule have been replaced by deuterium atoms.[8] This isotopic labeling renders the molecule chemically identical to Zeranol in terms of its chromatographic behavior and ionization efficiency, yet readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Chemical Structure
The systematic name for this compound is (7S,11R)-2,4,11-Trihydroxy-7-methyl-7,8,9,10,11,12,13,14,15,16-decahydro-10,10,11,12,12-D₅-6-oxabenzocyclotetradecen-5-one.[8] The deuterium atoms are strategically placed on the aliphatic ring structure, ensuring they are not subject to exchange under typical analytical conditions.
Caption: Comparison of Zeranol and its deuterated analog, this compound.
Quantitative Data Summary
The key properties of Zeranol and its deuterated standard are summarized below, highlighting the mass shift that is fundamental to its analytical utility.
| Property | Zeranol (Unlabeled) | This compound (Internal Standard) |
| Chemical Formula | C₁₈H₂₆O₅[1] | C₁₈H₂₁D₅O₅[8][10] |
| Molecular Weight | 322.40 g/mol [1] | 327.43 g/mol [8][10] |
| Synonyms | α-Zearalanol, Ralgro[1][10] | α-Zearalanol-d5[8] |
| Appearance | Off-white to light yellow solid[11] | Neat / Solid[8][10] |
| Storage Temp. | -20°C[11] | -20°C (Recommended) |
| Isotopic Purity | N/A | > 97.0 atom% D[8] |
| Chemical Purity (HPLC) | > 99.0% (Typical) | > 99.0%[8] |
The Role of this compound as an Internal Standard: A Self-Validating System
The core principle of using a stable isotope-labeled internal standard is to create a self-validating system for quantification. Because this compound is virtually identical to the native analyte (Zeranol) in its chemical and physical properties, it behaves identically during every step of the analytical process.
Causality Behind Experimental Choices
-
Co-elution: this compound co-elutes with Zeranol during chromatographic separation. This is crucial because any matrix effects (suppression or enhancement of the ion signal) experienced by the analyte will be mirrored by the internal standard at the exact same retention time.
-
Extraction & Recovery: Any loss of analyte during sample extraction, cleanup, or transfer steps will be proportional to the loss of the internal standard.
-
Ionization Efficiency: Both compounds exhibit the same ionization response in the mass spectrometer's ion source.
By spiking a known quantity of this compound into every sample, calibrator, and quality control standard at the very beginning of the sample preparation process, a ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is then used for quantification. This ratiometric approach effectively cancels out variations in sample recovery and matrix effects, leading to highly accurate and precise results.[8]
Caption: Workflow illustrating the principle of internal standard use.
Analytical Methodology: A Validated Protocol for Tissue Analysis
The following protocol is a synthesized, robust method for the determination of Zeranol in bovine muscle tissue, based on established practices in the field.[4][7][12]
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Zeranol certified reference standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Homogenizer, centrifuge, nitrogen evaporator
2. Sample Preparation & Extraction:
-
Weigh 5 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[4]
-
Internal Standard Spiking: Fortify the sample with a precise volume of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution to yield a final concentration of 10 ng/g).
-
Add 10 mL of acetonitrile to the tube.[4]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 5000 rpm for 10 minutes.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Repeat the extraction on the remaining pellet with another 10 mL of acetonitrile.
-
Combine the two supernatant extracts.[4]
3. Extract Cleanup (Solid Phase Extraction - SPE):
-
Evaporate the combined acetonitrile extracts to dryness under a gentle stream of nitrogen at 50°C.[4]
-
Reconstitute the residue in a suitable loading buffer (e.g., 3 mL of 0.1 M acetate buffer).
-
Condition an SPE cartridge (e.g., C18, 500 mg) with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 10% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a final volume of mobile phase (e.g., 200 µL) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).[7]
-
Mobile Phase: A gradient of water and methanol/acetonitrile (both typically with 0.1% formic acid or ammonium formate).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[7]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode.
Typical MRM Transitions for Quantification
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides a high degree of selectivity.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Zeranol | 321.2 | 285.1 | 175.1 |
| This compound | 326.2 | 290.1 | 175.1 |
Note: Specific transitions may vary slightly depending on the instrument and optimization.
Biological Significance and Mechanism of Action of Zeranol
Understanding the biological activity of Zeranol provides the context for why its detection is critical. Zeranol and its parent compound, zearalenone, exert their effects by mimicking the endogenous hormone 17β-estradiol.[6]
Estrogen Receptor Binding
Zeranol functions as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2][9] It binds to these receptors within the cell, causing a conformational change that allows the receptor-ligand complex to translocate to the nucleus and modulate gene expression. Studies have shown that Zeranol has a high affinity for these receptors, in some cases comparable to estradiol itself.[2][13]
Downstream Cellular Effects
This estrogenic activity can lead to a range of physiological responses:
-
Growth Promotion: In livestock, this agonism stimulates anabolic pathways, leading to increased protein accretion and growth.[14]
-
Endocrine Disruption: In non-target species, including humans, this activity can disrupt normal hormonal balance.[4]
-
Carcinogenesis: The estrogen-like signaling has been shown to stimulate the proliferation of estrogen-receptor-positive breast cancer cells in vitro.[6][15] Low doses of Zeranol can down-regulate cell cycle inhibitors, while at higher concentrations, it may induce apoptosis.[15] Furthermore, Zeranol has been shown to activate the enzyme aromatase, which is involved in estrogen biosynthesis, potentially creating a feedback loop that promotes cancer cell growth in adipose tissue.[14]
Caption: Simplified signaling pathway of Zeranol via estrogen receptors.
Conclusion
This compound is an indispensable tool for the modern analytical laboratory tasked with the surveillance of veterinary drugs, food safety monitoring, and toxicological research. Its role as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and self-validating quantification methods. By correcting for inevitable variations in sample processing and instrumental analysis, this compound allows researchers to achieve the low detection limits and high degree of accuracy required to protect public health and advance scientific understanding of endocrine-disrupting compounds. The methodologies and principles outlined in this guide represent the current best practices in the field, ensuring data of the highest integrity and defensibility.
References
- This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification. WITEGA Laboratorien Berlin-Adlershof GmbH.
- Zeranol – Knowledge and References. Taylor & Francis.
- This compound-1 (α-Zearalanol-d5-1) | Stable Isotope. MedchemExpress.com.
- Zeranol | 26538-44-3. ChemicalBook.
- Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. ResearchGate.
- Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells. PubMed.
- This compound (Mixture of Diastereomers). CymitQuimica.
-
Zeranol. Wikipedia. Available at: [Link]
- Detection of Six Zeranol Residues in Animal-derived Food by HPLC-MS/MS. Thermo Fisher Scientific.
-
Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. PubMed. Available at: [Link]
- This compound (Mixture of Diastereomers). LGC Standards.
-
Zeranol. Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]
- Determination of Zeranol, Taleranol, Zearalanone, α-Zearalenol, β-Zearalenol and Zearalenone in Urine by LC-MS/MS. CABI Digital Library.
-
Zeranol and Mycoestrogens. Breast Cancer Prevention Partners (BCPP). Available at: [Link]
-
Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes. Spandidos Publications. Available at: [Link]
-
Determination of zeranol, taleranol, zearalanone, -zearalenol, -zearalenol and zearalenone in urine by LC-MS/MS | Request PDF. ResearchGate. Available at: [Link]
-
Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro. PubMed. Available at: [Link]
Sources
- 1. Zeranol - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fao.org [fao.org]
- 4. lcms.cz [lcms.cz]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. bcpp.org [bcpp.org]
- 7. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 11. Zeranol | 26538-44-3 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the estrogenic activities of zearalenone and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zeranol stimulates proliferation and aromatase activation in human breast preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Zeranol-d5 for Bioanalytical Research
[1]
Executive Summary
Zeranol (α-Zearalanol) is a semi-synthetic non-steroidal estrogen used as a growth promoter in livestock.[1] Due to its potent endocrine-disrupting properties, its use is strictly regulated or banned in many jurisdictions (e.g., the European Union).[1] Accurate quantification of Zeranol residues in complex biological matrices (urine, tissue, feed) requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies that rely on stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization suppression.[1]
This guide details the synthesis, purification, and validation of Zeranol-d5 , a high-purity deuterated isotopologue (specifically labeled at the 10, 10, 11, 12, 12 positions).[1] Unlike generic protocols, this document focuses on the mechanistic causality of deuterium incorporation, the separation of diastereomers, and the self-validating quality control systems required for regulatory compliance.
Strategic Retrosynthesis & Isotopic Design
The Target Molecule
-
Analyte: Zeranol (α-Zearalanol)[1]
-
Target IS: this compound
-
Labeling Pattern: (3S, 7R)-3,4,5,6,7,8,9,10,11,12-Decahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-10,10,11,12,12-d5.[1]
Synthetic Strategy
The synthesis leverages the structural relationship between the naturally occurring mycotoxin Zearalenone (the precursor) and Zeranol. Zearalenone possesses a C11-C12 double bond and a C7 ketone.[1]
The transformation requires two distinct chemical operations:
-
Saturation & Deuteration: Hydrogenation of the C11-C12 double bond using Deuterium gas (
). -
Stereoselective Reduction: Reduction of the C7 ketone to the
-alcohol.
Critical Design Choice:
Direct hydrogenation of Zearalenone with
Figure 1: Synthetic pathway for this compound highlighting the divergent reduction step.[1]
Detailed Experimental Protocol
Phase 1: Catalytic Deuteration (Zearalenone Zearalanone-d5)
This step converts the macrocyclic alkene to the deuterated alkane ketone.
Reagents:
-
Zearalenone (CAS: 17924-92-4), >98% purity.[1]
-
Deuterium Gas (
), >99.8 atom % D. -
Palladium on Carbon (Pd/C), 10% loading.[1]
-
Solvent: Ethyl Acetate (EtOAc) or Methanol-d4 (MeOD).[1] Note: Using MeOD enhances exchange efficiency.[1]
Protocol:
-
Dissolution: Dissolve 100 mg of Zearalenone in 10 mL of anhydrous EtOAc in a pressure-rated reaction vessel.
-
Catalyst Addition: Add 10 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; handle under inert atmosphere.
-
Exchange/Hydrogenation: Purge the vessel with
(3x), then with (3x). Pressurize to 3 bar (45 psi) with . -
Reaction: Stir vigorously at 40°C for 12 hours .
-
Mechanism Note: The elevated temperature and time allow for the reversible adsorption/desorption required for H/D exchange at the C10 and C12 positions, ensuring the d5 pattern.
-
-
Work-up: Filter the catalyst through a Celite pad. Wash with EtOAc.[1] Evaporate the solvent under reduced pressure to yield Zearalanone-d5 (a mixture of isotopologues, predominantly d5).[1]
Phase 2: Carbonyl Reduction (Zearalanone-d5 this compound)
The ketone at C7 is reduced to a hydroxyl group.[1] Sodium Borohydride (
Protocol:
-
Solubilization: Dissolve the crude Zearalanone-d5 in 5 mL of Methanol (MeOH).
-
Reduction: Cool to 0°C. Add
(2.0 equivalents) portion-wise over 10 minutes. -
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC or LC-MS (Target mass: ~327.4 Da).[1]
-
Quenching: Quench with 1 mL of saturated
solution. -
Extraction: Extract with EtOAc (3 x 10 mL). Dry organic layer over
and concentrate. -
Result: A diastereomeric mixture of This compound (α-isomer) and Taleranol-d5 (β-isomer) .
Purification and Isolation[2]
The chemical reduction of Zearalanone yields both the
Preparative HPLC Strategy
-
Column: C18 Preparative Column (e.g., Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid[1]
-
-
Gradient: Isocratic hold at 45% B or a shallow gradient (40% to 60% B over 30 min) is often required to resolve the epimers.
-
Detection: UV at 236 nm and 270 nm.
Separation Logic: Zeranol typically elutes after Taleranol on standard C18 phases due to the orientation of the 7-hydroxyl group affecting the macrocyclic conformation and hydrophobic interaction.
Fraction Collection:
-
Inject crude mixture.
-
Collect the major peak corresponding to the
-isomer (verify retention time against a native Zeranol standard). -
Lyophilize fractions to obtain a white powder.
Quality Control & Characterization
Trustworthiness in bioanalysis stems from the rigorous characterization of the reference material.
Specification Sheet
| Parameter | Specification | Method |
| Chemical Purity | > 98.0% | HPLC-UV (254 nm) |
| Isotopic Purity | > 97.0 atom % D | HRMS / 1H-NMR |
| Isotopic Distribution | d0 < 0.5% | HRMS (Deconvolution) |
| Identity | Consistent with Structure | 1H-NMR, 13C-NMR |
| Form | White Solid | Visual |
Isotopic Purity Calculation
Using High-Resolution Mass Spectrometry (HRMS), calculate the isotopic enrichment.[1]
NMR Validation
-
1H NMR (CD3OD): The disappearance of olefinic protons (C11, C12) confirms saturation. The integration of the multiplet regions corresponding to C10, C11, and C12 should be significantly reduced (or silent) compared to the native standard, confirming deuterium incorporation.
Application: Self-Validating LC-MS/MS Workflow
The utility of this compound is defined by its performance as an Internal Standard.[1]
Deuterium Isotope Effect
Deuterated compounds often exhibit a slightly shorter retention time (
-
Acceptance Criteria: The
between Zeranol and this compound should be min to ensure they experience the same matrix suppression effects at the ionization source.
Workflow Diagram
Figure 2: Analytical workflow demonstrating the integration of this compound for error correction.
References
-
Food and Agriculture Organization (FAO). Residues of some veterinary drugs in animals and foods: Zeranol. FAO Food and Nutrition Paper.
-
WITEGA Laboratorien Berlin-Adlershof GmbH. this compound Reference Standard Data Sheet.[1][2]
-
European Commission. Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [1]
-
Kleinova, M. et al. Metabolic profiles of the mycotoxin zearalenone and of the growth promoter zeranol in urine and feces of various animals. Journal of Agricultural and Food Chemistry.[3] [1]
-
CymitQuimica. this compound (Mixture of Diastereomers) Product Information.
Zeranol-d5 physical and chemical properties
Physicochemical Characterization and Analytical Application as an Internal Standard
Introduction: The Analytical Imperative
Zeranol (α-Zearalanol) is a non-steroidal estrogenic growth promoter derived from the mycotoxin zearalenone.[1][2] While permitted in specific jurisdictions (e.g., USA) for livestock fattening, it is strictly banned in the European Union and by the World Anti-Doping Agency (WADA). Consequently, the detection of Zeranol residues at trace levels (ppb/ppt) in complex matrices—urine, tissue, and plasma—requires absolute quantification accuracy.
Zeranol-d5 (
-
Matrix Effects: Ion suppression or enhancement in the electrospray ionization (ESI) source.
-
Recovery Losses: Variance in extraction efficiency during sample preparation.
This guide details the physical properties, isotopic chemistry, and validated analytical workflows for this compound.[3]
Physicochemical Profile
The following data characterizes the deuterated standard. Note that while chemically identical to the non-labeled parent in reactivity, the mass difference and slight lipophilicity shift are critical for mass spectrometry.
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | This compound (Mixture of Diastereomers) |
| CAS Number | 1217532-71-2 (Labeled) / 26538-44-3 (Unlabeled Parent) |
| Molecular Formula | |
| Molecular Weight | ~327.43 g/mol (Parent: 322.4 g/mol ) |
| Appearance | White to Off-White Solid |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO, Ethyl Acetate.[4] Practically insoluble in water. |
| pKa | ~8.4 (Phenolic hydroxyls) |
| Storage | -20°C, hygroscopic. Store under inert atmosphere (Nitrogen/Argon). |
| Isotopic Purity | Typically |
Isotopic Chemistry & Chromatography
The Deuterium Isotope Effect
A critical, often overlooked phenomenon in high-resolution chromatography is the Deuterium Isotope Effect .[5] The carbon-deuterium (
-
Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), deuterated isotopologues often display slightly lower lipophilicity than their protium counterparts.
-
Observation: this compound may elute slightly earlier (0.05 – 0.2 min) than native Zeranol on high-efficiency C18 columns.
-
Operational Impact: Integration windows must be set wide enough to capture this shift, or the IS peak may be partially excluded, leading to quantification errors.
Mass Spectral Shift
The introduction of 5 deuterium atoms shifts the precursor ion mass by +5 Da. This shift is sufficient to move the IS signal out of the natural isotopic envelope (M+1, M+2) of the native analyte, ensuring "crosstalk" is minimized.
Analytical Protocol: LC-MS/MS Quantification
This protocol outlines a self-validating workflow for detecting Zeranol in biological matrices using this compound.
Workflow Visualization
The following diagram illustrates the critical path from sample extraction to data processing.
Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow for Zeranol analysis.
Step-by-Step Methodology
Step 1: Internal Standardization (The Critical Control)
-
Action: Add a fixed concentration of this compound (e.g., 10 ng/mL) to the sample before any manipulation.
-
Why: This ensures that any loss of analyte during hydrolysis or extraction is mirrored by the IS. If you lose 20% of the Zeranol, you also lose 20% of the this compound, keeping the ratio constant.
Step 2: Enzymatic Hydrolysis
-
Context: Zeranol is excreted as glucuronide or sulfate conjugates.
-
Protocol: Incubate samples with β-glucuronidase/arylsulfatase (Helix pomatia) at 37°C for 2-12 hours (pH 5.2).
-
QC Point: Ensure the enzyme preparation does not contain zearalenone contaminants, which can convert to zeranol.
Step 3: Solid Phase Extraction (SPE)
-
Cartridge: Polymeric reversed-phase (e.g., OASIS HLB or Strata-X).
-
Conditioning: Methanol followed by Water.[6]
-
Loading: Load hydrolyzed sample.
-
Wash: 5% Methanol in water (removes salts/proteins).
-
Elution: 100% Methanol or Acetonitrile.
-
Dry Down: Evaporate under Nitrogen at 40°C; reconstitute in mobile phase.
Step 4: LC-MS/MS Parameters
-
Ionization: ESI Negative Mode (
). Phenolic estrogens ionize poorly in positive mode. -
Column: C18 (e.g., 2.1 x 100mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Ammonium Fluoride (enhances negative ionization) / (B) Acetonitrile.
-
Transitions (MRM):
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Zeranol (Native) | 321.1 | 277.2 ( | 303.2 ( | -28 / -22 |
| This compound (IS) | 326.1 | 282.2 | 308.2 | -28 / -22 |
Note: Transitions must be optimized on your specific instrument via direct infusion.
Biological Context: Mechanism of Action
Understanding the biological activity is essential for safety handling in the lab. Zeranol is a potent estrogen receptor (ER) agonist.
Figure 2: Agonist pathway of Zeranol. The d5-analog binds similarly but is used solely for analysis.
Safety Note: Even though this compound is an analytical standard, it possesses the same pharmacological potency as the parent drug. Handle as a reproductive toxin (Category 1B).
References
-
European Food Safety Authority (EFSA). (2016). Scientific Opinion on the risks for public health related to the presence of zearalenone and its modified forms in food.[7] EFSA Journal. [Link]
-
PubChem. (n.d.).[8][9] this compound Compound Summary. National Library of Medicine. [Link]
-
Matraszek-Zuchowska, I., et al. (2013).[10] Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS.[10][11] Food Additives & Contaminants: Part A. [Link][10]
-
Wang, S., et al. (2021). Evaluation of Deuterium Isotope Effects in Liquid Chromatography. Journal of Chromatography A. [Link](General reference for isotope effects in LC).
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Biphasic effects of zeranol on the growth of estrogen receptor-positive human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 4. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. Zeranol | 26538-44-3 [chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. This compound | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Zeranol | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Zeranol-d5 certificate of analysis and documentation
An In-Depth Technical Guide to the Certificate of Analysis and Documentation of Zeranol-d5
Abstract
In the precise world of analytical science, particularly within pharmaceutical research and development, the integrity of quantitative data is paramount. Stable isotope-labeled (SIL) compounds, such as this compound, have become the gold standard for internal standards in mass spectrometry-based bioanalysis. Their ability to mimic the analyte of interest through the analytical process ensures a level of accuracy and precision that is otherwise unattainable. This technical guide provides an in-depth exploration of the Certificate of Analysis (CoA) and associated documentation for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a description of the document's components, but a deeper understanding of the scientific principles and analytical methodologies that underpin the data presented. By deconstructing the CoA, this guide illuminates how it serves as a self-validating system, ensuring the quality, identity, purity, and potency of this critical reference material.
Introduction: The Role of this compound in Quantitative Analysis
What is Zeranol?
Zeranol is a semi-synthetic mycotoxin, a derivative of zearalenone, which is produced by various Fusarium fungi species found in crops.[1] Structurally, it is a non-steroidal estrogen agonist, and due to its anabolic properties, it has been used as a growth promoter in livestock in some countries.[2][3] Its potential as an endocrine disruptor and its banned status in regions like the European Union necessitate highly sensitive and specific analytical methods for its detection in food products and biological matrices.[4][5]
The Advent of Stable Isotope Labeled (SIL) Internal Standards
Quantitative analysis, especially in complex matrices like plasma or tissue, is fraught with challenges, including sample loss during preparation, matrix effects in the ion source, and instrument variability. The introduction of stable isotope-labeled internal standards has been a transformative development in analytical chemistry, particularly for mass spectrometry.[6] SIL standards are compounds where one or more atoms have been replaced with their non-radioactive, heavier isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[7] Because their chemical and physical properties are nearly identical to the unlabeled analyte, they co-elute chromatographically and experience similar ionization efficiencies and matrix effects.[8] This allows for reliable correction of analytical variability, leading to significantly improved accuracy and precision.[7][8]
This compound: Structure and Application in Mass Spectrometry
This compound is the deuterated analogue of Zeranol, where five hydrogen atoms have been replaced by deuterium.[9][10] This mass shift allows a mass spectrometer to differentiate between the analyte (Zeranol) and the internal standard (this compound), while they behave almost identically during extraction, chromatography, and ionization.[9] It is a high-purity reference material indispensable for quantitative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), serving as a traceable standard for calibration and quality control.[9][11]
The Imperative of Comprehensive Documentation in Regulated Environments
For researchers in drug development and regulated laboratories, the quality of a reference standard is non-negotiable. The documentation accompanying the standard, primarily the Certificate of Analysis, is the primary evidence of its fitness for purpose.[11] It provides a comprehensive summary of the material's identity, purity, and concentration, ensuring traceability and compliance with regulatory guidelines.[11][12]
Deconstructing the Certificate of Analysis (CoA) for this compound
The CoA is more than a simple data sheet; it is a formal declaration from the manufacturer detailing the quality and purity of a specific lot of material. Understanding its components is crucial for the end-user.
Purpose and Scope of the CoA
The primary purpose of the CoA is to provide a detailed quality assessment of a specific batch of this compound. It confirms that the material meets the required specifications and provides the user with the necessary data to use it accurately in quantitative applications. Each CoA is lot-specific, meaning the data pertains only to the vial of material in hand.[11]
Essential Components of a this compound CoA
The following table summarizes the critical information typically found on a CoA for a high-purity this compound reference standard.
| Parameter | Description | Typical Specification/Example | Significance for the Researcher |
| Product Name | The common name of the material. | This compound (Mixture of Diastereomers)[13] | Ensures correct material identification. |
| Catalogue Number | A unique identifier for the product. | TRC-Z346002[13] | Facilitates reordering and documentation. |
| Lot/Batch Number | A unique identifier for a specific production run. | Specific to each batch | Essential for traceability and in case of quality investigations. |
| CAS Number | Chemical Abstracts Service registry number. | 1217532-71-2[10][14] | A universal identifier for the chemical substance. |
| Molecular Formula | The elemental composition of the molecule. | C₁₈H₂₁D₅O₅[9] | Confirms the elemental makeup, including the deuterium labels. |
| Molecular Weight | The mass of one mole of the substance. | 327.43 g/mol [9] | Used for preparing solutions of known concentration. |
| Chemical Structure | A 2D or 3D representation of the molecule. | (Diagram of Zeranol with D labels) | Visual confirmation of identity and label positions. |
| Chemical Purity (HPLC) | The percentage of the desired compound relative to other chemical impurities. | > 99.0%[9][11] | High chemical purity is critical to avoid interference from related substances. |
| Isotopic Purity | The percentage of molecules that contain the specified number of deuterium atoms. | > 97.0 atom% D[9][11] | Ensures a distinct mass difference from the unlabeled analyte and minimizes isotopic crosstalk. |
| Overall Purity | A combined measure of chemical and isotopic purity. | > 99.0%[9] | The value used for accurate weighing and solution preparation. |
| Storage Conditions | Recommended temperature and conditions for long-term storage. | -20°C, Protect from light | Ensures the stability and integrity of the standard over time. |
| Expiry/Retest Date | The date until which the manufacturer guarantees the specifications. | 24 months[11] | Indicates the usable life of the standard under proper storage. |
Interpreting the Data: A Scientist's Perspective
When a senior application scientist reviews a CoA, they are looking for a story of quality. High chemical purity (>99%) by HPLC indicates a robust synthesis and purification process, minimizing the risk of co-eluting impurities that could interfere with the analysis. High isotopic purity (>97%) is equally critical; it ensures that the contribution of the unlabeled material within the SIL standard is negligible and will not artificially inflate the analyte's measured concentration. The stability data and recommended storage conditions provide confidence that the material will perform consistently throughout its shelf life.
Core Analytical Methodologies for this compound Certification
The values reported on a CoA are the result of rigorous analytical testing. Understanding these methods provides insight into the trustworthiness of the data.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is the cornerstone of using SIL standards. A known amount of this compound is added to the sample containing an unknown amount of Zeranol. The sample is then processed, and the ratio of the MS response of the analyte (Zeranol) to the internal standard (this compound) is measured. Because any sample loss or matrix effects will impact both compounds equally, this ratio remains constant and can be used to accurately calculate the initial concentration of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Potency and Purity
LC-MS/MS is the primary technique for both quantifying Zeranol and assessing the purity of its deuterated standard.[5][15][16] Its sensitivity and selectivity make it ideal for detecting low-level impurities.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile). Serial dilutions are made to create a calibration curve.
-
Chromatography:
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for Zeranol.[5]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[17] This involves monitoring specific precursor ion → product ion transitions for both Zeranol and this compound.
-
Typical Transitions: The exact m/z values would be determined during method development, but would involve the deprotonated molecule [M-H]⁻ as the precursor.
-
-
Data Analysis: The peak areas of the analyte and internal standard are integrated, and the ratio is used for quantification against the calibration curve. Purity is determined by comparing the main peak area to the area of any impurity peaks.
-
Reversed-Phase C18 Column: Zeranol is a moderately hydrophobic molecule, making a C18 stationary phase ideal for good retention and separation from polar matrix components.
-
Formic Acid: The addition of a small amount of acid to the mobile phase aids in protonation/deprotonation, leading to better peak shape and ionization efficiency in the ESI source.
-
Gradient Elution: A gradient (changing the ratio of mobile phase A to B over time) allows for the efficient elution of compounds with varying polarities and shortens the overall run time.
-
MRM: This mode provides two levels of mass filtering (precursor ion and product ion), which dramatically reduces chemical noise and increases the certainty of identification.
Caption: LC-MS/MS workflow for the quantification of Zeranol using this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) as a Confirmatory Technique
GC-MS is another powerful technique for the analysis of Zeranol.[4][18] It often requires a derivatization step to increase the volatility and thermal stability of the analyte.
Zeranol contains multiple polar hydroxyl groups, which make it unsuitable for direct GC analysis. A common derivatization strategy is silylation, where the hydroxyl protons are replaced with trimethylsilyl (TMS) groups. This increases the molecule's volatility and improves its chromatographic behavior.
-
Extraction & Derivatization: After extraction from the matrix, the dried residue is reconstituted in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heated to ensure complete reaction.
-
Gas Chromatography:
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) is standard, providing reproducible fragmentation patterns for structural confirmation.[6]
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to selectively monitor characteristic ions for the derivatized Zeranol and this compound, enhancing sensitivity.
-
-
Data Interpretation: The retention time and the ratio of specific fragment ions provide a high degree of confidence in the identification and quantification of the analyte.
The Broader Documentation Landscape
Beyond the CoA, other documents are essential for the proper use and management of a certified reference material.
-
Safety Data Sheet (SDS): Provides comprehensive information on the potential hazards, handling, storage, and emergency measures related to the substance.
-
Traceability Documentation: High-quality reference material manufacturers maintain extensive records of the synthesis, purification, and analytical testing of each batch, ensuring a complete audit trail.
-
Method Validation Support: The data provided in the CoA is crucial for the validation of analytical methods in which the standard is used, as required by regulatory bodies like the FDA and EMA.[11][15]
Conclusion: The CoA as a Self-Validating System for Scientific Integrity
The Certificate of Analysis for this compound is not merely a piece of paper; it is the culmination of a rigorous, multi-faceted analytical process. For the researcher, it is a guarantee of quality that underpins the validity of their experimental results. Each data point, from HPLC purity to isotopic distribution, is supported by established scientific methodologies. By understanding the details within the CoA and the analytical techniques used to generate them, scientists can confidently incorporate this compound into their workflows, ensuring the highest level of accuracy, reproducibility, and scientific integrity in their quantitative studies. This comprehensive documentation transforms a vial of white powder into a trusted and traceable tool for advancing research and development.
References
-
ResearchGate. (n.d.). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Wang, S., & Zhu, Y. (2007). Analytical methods for the determination of zeranol residues in animal products: a review. Food Additives & Contaminants, 24(5), 457-465. Retrieved from [Link]
-
Posyniak, A., Zmudzki, J., & Niedzielska, J. (2010). P 102 determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. In Proceedings of the 4th International Symposium on Recent Advances in Food Analysis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Zeranol. Retrieved from [Link]
-
Posyniak, A., Zmudzki, J., & Niedzielska, J. (2011). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. Food Additives & Contaminants: Part A, 28(10), 1322-1329. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Skyline. (2015). Isotope Labeled Standards in Skyline. Retrieved from [Link]
-
He, P., et al. (2007). Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup. Journal of AOAC International, 90(1), 256-262. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zeranol-impurities. Retrieved from [Link]
-
Kellie, J. F., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. Retrieved from [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. fao.org [fao.org]
- 3. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 4. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. skyline.ms [skyline.ms]
- 9. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 10. This compound | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. α-Zearalenol-D5 - Deuterated Reference Standard for Method Validation [witega.de]
- 12. ukisotope.com [ukisotope.com]
- 13. This compound (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 14. biosynth.com [biosynth.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Monograph: Lifecycle Management of Zeranol-d5 in Trace Analysis
[1]
Executive Summary
In the realm of residue analysis—specifically for veterinary drug monitoring and food safety—Zeranol-d5 (α-Zearalanol-d5) serves as the critical anchor for quantitative accuracy.[1] As a stable isotope-labeled internal standard (SIL-IS), its primary function is to correct for matrix effects, extraction inefficiencies, and ionization variability in LC-MS/MS workflows.[1]
However, the reliability of this correction is entirely dependent on the integrity of the standard itself.[1] this compound is not merely a reagent; it is a chemically sensitive measuring stick.[1] This guide outlines a rigorous, self-validating framework for the storage, solubilization, and handling of this compound, moving beyond basic safety data sheets to address the practical realities of ultra-trace analysis.
Physicochemical & Safety Profile
Understanding the molecule's vulnerabilities is the first step in designing a robust handling protocol.[1]
| Property | Specification | Operational Implication |
| Chemical Structure | Resorcylic acid lactone (Macrocyclic) | High potential for adsorption to non-silanized glass surfaces.[1] |
| Isotopic Labeling | Deuterated (d5), typically on the aromatic ring or adjacent carbons | Risk: Deuterium-Hydrogen exchange (D/H exchange) if exposed to extreme pH (strong acids/bases).[1] |
| Solubility | Soluble in Methanol (MeOH), Acetonitrile (ACN), DMSO | Insoluble in water.[1] Stock solutions must be organic.[1] |
| Stability | Hygroscopic & Photosensitive | Must be stored desiccated and in amber vials.[1] Moisture initiates hydrolysis; light promotes degradation.[1] |
| Hazards | Endocrine Disruptor (Estrogen Agonist) | H360: May damage fertility.[1][2] H319: Eye irritation.[1][2][3][4][5][6] Double-gloving and fume hood usage are mandatory.[1] |
Storage Architecture: The Cold Chain
The degradation of this compound is rarely instantaneous; it is kinetic.[1] The goal of storage is to arrest this kinetic process.[1]
Solid Reference Material (RM)
Upon receipt, the neat solid must be stabilized immediately.[1]
-
Temperature: Store at -20°C or lower.
-
Environment: The vial must be placed inside a secondary container (jar or bag) containing active desiccant (e.g., silica gel or Drierite).[1]
-
Equilibration: Before opening the vial, allow it to equilibrate to room temperature (approx. 30 minutes) inside the desiccator. Why? Opening a cold vial in humid lab air causes condensation to form on the hygroscopic powder, leading to hydrolysis and weighing errors.[1]
Solution Storage Hierarchy
We distinguish between Master Stock (high conc.) and Working Solutions (low conc.).[1]
-
Master Stock (1 mg/mL in MeOH): Stable for 6–12 months at -80°C.
-
Working Solution (1 µg/mL in ACN/Water): Stable for <1 month at -20°C.
-
Note: Aqueous dilutions are prone to bacterial growth and faster degradation.[1] Prepare these fresh weekly.
-
Solubilization & Preparation Protocol
This is the highest-risk phase for error introduction.[1] A gravimetric error here propagates through every subsequent analysis.[1]
The "Zero-Adsorption" Rule
Zeranol, like many mycotoxins, exhibits significant non-specific binding to active sites (silanols) on glass surfaces.[1]
-
Requirement: Use Silanized (Deactivated) Amber Glass Vials for all stock preparations.
-
Alternative: High-quality Polypropylene (PP) is acceptable for short-term working solutions but avoid for long-term storage due to solvent evaporation risks.[1]
Preparation Workflow (Diagram)
Figure 1: Critical path for the preparation of Master Stock solutions, emphasizing moisture control and surface passivation.[1]
Operational Handling & Usage
Once in the analytical cycle, the focus shifts from stability to integrity.[1]
Preventing Isotopic Exchange
Deuterium on the phenolic ring is generally stable, but exchange can occur under stress.[1]
-
pH Control: Maintain solvents and mobile phases between pH 3.0 and pH 7.0. Avoid storing the IS in highly alkaline solutions (pH > 9), which can facilitate proton-deuterium exchange on the phenolic hydroxyls and potentially the ring.[1]
-
Solvent Quality: Use LC-MS grade solvents only. Trace acids/bases in lower-grade solvents can catalyze degradation.[1]
The "Aliquot" Strategy
Never pipette directly from the Master Stock daily.[1]
-
Create "Daughter Stocks" (e.g., 100 µg/mL) in 2 mL aliquots.
-
Use one Daughter Stock until depletion, then discard.
-
Why? This prevents repeated freeze-thaw cycles and minimizes the risk of contaminating the Master Stock.[1]
Quality Control: A Self-Validating System
How do you know if your this compound has degraded? You cannot rely on retention time alone.[1] You must implement a Response Monitoring System .[1]
The "IS Area" Control Chart
For every analytical batch, plot the absolute peak area of this compound.[1]
-
The Rule: The IS peak area should not deviate by more than ±20% from the moving average of the previous 5 batches.
-
Drift Diagnosis:
Purity Verification Workflow (Diagram)
Figure 2: Quality Control decision tree for validating new internal standard lots.
Isotopic Purity Check
Before using a new lot of this compound, inject a high concentration of the IS (without native Zeranol).[1] Monitor the transition for native Zeranol.
References
-
LGC Standards. (2025). This compound (Mixture of Diastereomers) Certificate of Analysis & Storage Data. Retrieved from [1]
-
Toronto Research Chemicals. (2025).[1] this compound Safety Data Sheet (SDS). Retrieved from
-
WuXi AppTec. (2025).[1][3][7] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Retrieved from
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] Zeranol - PubChem Compound Summary. Retrieved from [1]
Sources
A Comprehensive Technical Guide to the Safe Handling of Zeranol-d5
This document provides an in-depth technical guide and safety data overview for Zeranol-d5, intended for researchers, scientists, and drug development professionals. In the absence of a comprehensive, dedicated Safety Data Sheet (SDS) for the deuterated form, this guide synthesizes available data for Zeranol and its deuterated analogue, this compound. The toxicological and chemical properties of isotopically labeled compounds are generally considered to be comparable to their unlabeled counterparts.
Introduction to this compound: A High-Purity Analytical Standard
This compound is the deuterated form of Zeranol, a semi-synthetic mycotoxin.[1] Zeranol is derived from zearalenone, a naturally occurring estrogenic compound produced by fungi of the Fusarium species.[1][2] While Zeranol itself is used as a growth promoter in livestock in some countries, this compound serves a critical role in the scientific community as a high-purity internal standard for analytical applications.[3][4] Its primary utility is in sensitive and accurate quantification of Zeranol residues in various matrices, such as food products and biological samples, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] The stable isotope labeling allows for precise differentiation from the naturally occurring analyte, correcting for matrix effects and improving the reliability of analytical methods.[4]
Hazard Identification and Classification
Zeranol is classified as a nonsteroidal estrogenic agent with anabolic activity.[6] The primary hazard associated with Zeranol, and by extension this compound, is its potential to mimic the effects of natural estrogens, which can lead to hormonal imbalances and other health concerns with prolonged or significant exposure.[7]
GHS Classification (based on Zeranol data):
-
Flammable Liquids: Category 2 (if in solvent)[8]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled)[8]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[8]
Potential Health Effects:
-
Endocrine Disruption: As an estrogen mimic, Zeranol can interfere with the endocrine system.[7][9]
-
Reproductive and Developmental Effects: Animal studies on Zeranol have shown effects on reproductive organs.[6][10]
-
Carcinogenicity: While some studies in rats and dogs showed no treatment-related changes in tumor incidence, an increase in pituitary tumors was observed in male mice.[6] The use of Zeranol as a growth promoter is banned in the European Union due to concerns about its potential carcinogenic effects in humans.[1][7]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Zeranol and this compound.
| Property | Zeranol | This compound | Source(s) |
| Molecular Formula | C18H26O5 | C18H21D5O5 | [3] |
| Molecular Weight | 322.40 g/mol | 327.43 g/mol | [3] |
| Appearance | White, crystalline, odorless powder | Neat/Solid | [2][3] |
| Melting Point | 181-185°C | Not available | [2] |
| Solubility | Insoluble in water; Soluble in DMF, DMSO, Ethanol, Methanol | Not available | [11][12] |
| Storage Temperature | -20°C | 2-8°C (refrigerator) or -20°C | [4][11][13] |
Safe Handling and Storage Protocols
Given the potent biological activity of this compound, stringent adherence to safety protocols is paramount to minimize exposure risk.
Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is the consistent and correct use of PPE. The following PPE is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential to prevent eye contact.[8]
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is necessary to avoid inhalation.[8]
Engineering Controls
-
Chemical Fume Hood: All weighing and solution preparation activities involving powdered this compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.[8]
Storage and Stability
-
Storage Conditions: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are typically 2-8°C or -20°C.[4][13]
-
Stability: Zeranol is hygroscopic.[11] When in solvent, it should be protected from light.[8]
Experimental Workflow: Safe Preparation of a this compound Standard Solution
The following protocol outlines the steps for the safe preparation of a standard solution of this compound, incorporating necessary safety measures.
Objective: To prepare a 1 mg/mL stock solution of this compound in methanol.
Materials:
-
This compound (neat solid)
-
Methanol (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flask (e.g., 1 mL or 10 mL)
-
Micropipettes and appropriate tips
-
Vortex mixer
Protocol:
-
Preparation: Don all required PPE (gloves, safety glasses, lab coat). Ensure the chemical fume hood is operational.
-
Weighing: Tare a clean, empty weighing vessel on the analytical balance inside the fume hood. Carefully weigh the desired amount of this compound (e.g., 1 mg).
-
Solubilization: Quantitatively transfer the weighed this compound to the volumetric flask. Add a small amount of methanol to dissolve the solid.
-
Dilution: Once dissolved, bring the solution to the final volume with methanol.
-
Homogenization: Cap the flask and vortex gently to ensure a homogenous solution.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store at the recommended temperature.
Sources
- 1. bcpp.org [bcpp.org]
- 2. fao.org [fao.org]
- 3. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 4. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 5. lcms.cz [lcms.cz]
- 6. northamerica.covetrus.com [northamerica.covetrus.com]
- 7. Zeranol - aokin [aokin.de]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Effects of α-zearalanol on spermatogenesis and sex hormone levels of male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zeranol | 26538-44-3 [chemicalbook.com]
- 12. Zeranol | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
Methodological & Application
Gas chromatography-mass spectrometry (GC-MS) protocol for Zeranol-d5
Application Note: Precision Quantification of Zeranol-d5 in Biological Matrices via Isotope Dilution GC-MS
Executive Summary
This application note details a robust protocol for the trace analysis of Zeranol (α-Zearalanol) in biological matrices using This compound as a stable isotope internal standard. While Liquid Chromatography-Mass Spectrometry (LC-MS) is often favored for high-throughput screening, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for confirmation due to its superior structural resolution of stereoisomers (e.g., separating Zeranol from its epimer Taleranol) when coupled with specific derivatization.
This guide focuses on the Isotope Dilution Mass Spectrometry (IDMS) approach, utilizing this compound to correct for matrix effects, extraction recovery losses, and derivatization variability.
Introduction & Regulatory Context
Zeranol (ZER) is a non-steroidal anabolic growth promoter derived from the mycotoxin zearalenone.[1][2][3][4] Its use is banned in the European Union (Council Directive 96/22/EC) but permitted in other regions (e.g., USA, Canada) for livestock fattening. Consequently, trade compliance requires highly sensitive detection methods with Limits of Quantification (LOQ) often below 1.0 µg/kg (ppb) .
Why this compound? In GC-MS analysis, Zeranol must be derivatized (silylated) to become volatile. This chemical modification is susceptible to moisture and matrix interference. This compound (deuterated at the 11, 12 positions) is chemically identical to the analyte but mass-shifted. It undergoes the exact same extraction and derivatization efficiency as the native target, making it the only reliable method for absolute quantification in complex matrices like urine or liver.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data acquisition.
Figure 1: End-to-end workflow for Zeranol analysis. The addition of this compound prior to hydrolysis is critical for correcting enzymatic efficiency.
Materials & Reagents
| Component | Specification | Purpose |
| Target Analyte | Zeranol (α-Zearalanol) | Primary Standard |
| Internal Standard | This compound (>99% isotopic purity) | Correction for recovery/matrix |
| Derivatizing Agent | MSTFA + 1% TMCS | Silylation of -OH groups |
| Hydrolysis Enzyme | ß-glucuronidase/arylsulfatase (Helix pomatia) | Deconjugation of glucuronides |
| SPE Cartridges | C18 or Amino (NH2) phase | Sample cleanup |
| Solvents | Methanol, Acetonitrile (LC-MS Grade) | Extraction |
Detailed Protocol
Phase 1: Sample Preparation (Urine)
Note: For tissue samples, an initial homogenization in methanol followed by defatting with hexane is required before this stage.
-
Aliquot: Transfer 5.0 mL of urine into a centrifuge tube.
-
IS Spiking: Add 50 µL of this compound working solution (1.0 µg/mL in methanol). Vortex for 30 seconds.
-
Scientific Rationale: Spiking before hydrolysis ensures the IS compensates for any incomplete enzymatic deconjugation.
-
-
Hydrolysis: Adjust pH to 5.2 (acetate buffer). Add 50 µL ß-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours (or overnight).
-
Extraction (SPE):
-
Condition C18 cartridge with 3 mL MeOH followed by 3 mL water.
-
Load hydrolyzed sample.
-
Wash with 3 mL water (removes salts) and 2 mL 40% MeOH (removes polar interferences).
-
Elute Zeranol/Zeranol-d5 with 3 mL 100% Methanol .
-
-
Drying: Evaporate the eluate to complete dryness under a stream of nitrogen at 50°C. Moisture is the enemy of silylation.
Phase 2: Derivatization (Silylation)
Zeranol contains three hydroxyl groups (positions 7, 14, 16) that must be converted to Trimethylsilyl (TMS) ethers to render the molecule volatile.
Reaction Scheme:
-
Reconstitution: To the dried residue, add 50 µL of MSTFA (N-Methyl-N-trimethylsilyltrifluoroacetamide) containing 1% TMCS (catalyst).
-
Reaction: Cap the vial tightly (Teflon-lined cap). Heat at 60°C for 30 minutes .
-
Cooling: Allow to cool to room temperature. Transfer to a GC autosampler vial with a glass insert.
Figure 2: Conversion of polar Zeranol to volatile Zeranol-TMS3 derivative.
GC-MS Method Parameters
Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.
Gas Chromatograph:
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 260°C. Purge flow on at 1.0 min.
-
Oven Program:
-
Initial: 150°C (Hold 1 min)
-
Ramp 1: 25°C/min to 280°C
-
Ramp 2: 5°C/min to 300°C (Hold 3 min)
-
Total Run Time: ~12 minutes.
-
Mass Spectrometer (SIM Mode):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: Electron Impact (EI), 70 eV.
-
Solvent Delay: 4.0 minutes.
SIM Table (Selected Ion Monitoring): The derivatization adds 3 TMS groups (+216 amu).
-
Zeranol MW (322) -> Derivative MW (538) .
-
This compound MW (327) -> Derivative MW (543) .
| Analyte | Type | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| Zeranol-TMS | Target | 538.3 | 433.2 | 379.2 | 50 ms |
| This compound-TMS | Internal Std | 543.3 | 438.2 | 384.2 | 50 ms |
Note: The m/z 433 ion corresponds to the loss of a TMS-OH group plus a methyl group (M-105), a common fragmentation in resorcylic acid lactones.
Data Analysis & Quantification
Quantification is performed using the Response Ratio .
Calculate the concentration using a linear regression curve (
Validation Criteria (EU 2002/657/EC):
-
Ion Ratio Stability: The ratio of Target/Qualifier ions (e.g., 538/433) in samples must match the standard within ±20%.
-
Retention Time: Must match the standard within ±0.5%.
-
Recovery: Acceptable range 70–110% (Corrected automatically by IS).
References
-
European Commission. (2002).[1][3][5][6] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
- Blokland, M. H., et al. (2006). Determination of resorcylic acid lactones in bovine urine by GC-MS and LC-MS/MS. RIKILT Institute of Food Safety.
-
Wozniak, B., et al. (2012). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry.[2][3][7] Bulletin of the Veterinary Institute in Pulawy.[2] Link
-
Horie, M., & Nakazawa, H. (2000). Determination of zeranol and its metabolites in incurred tissues of cattle by GC-MS.[2][3][7] Journal of AOAC International.[8]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a Validated LC/MS/MS Method with a Validated GC/MS Method for the Analysis of Zeranol and its Related Mycotoxin Residues in Bovine Urine Samples Collected During Argentina's Residue Monitoring Control Program (2005-2012) - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Protocol: Isotope Dilution LC-MS/MS Quantification of Zeranol in Bovine Urine using Zeranol-d5
Executive Summary & Regulatory Context
Zeranol (
This application note details a confirmatory quantitative method using Zeranol-d5 as a surrogate Internal Standard (IS). Unlike structural analogs (e.g., zearalanone), this compound shares identical physicochemical properties with the target analyte but is mass-differentiated. This allows for real-time compensation of matrix effects (ion suppression/enhancement) and extraction losses, ensuring the high accuracy required for regulatory compliance (CC
Principle of the Method
The method relies on Isotope Dilution Mass Spectrometry (IDMS) . Bovine urine contains Zeranol primarily as glucuronide or sulfate conjugates.
-
Hydrolysis: Conjugates are cleaved enzymatically using
-glucuronidase/arylsulfatase. -
Internal Standardization: this compound is added prior to extraction to track the analyte through every step.
-
Cleanup: Solid Phase Extraction (SPE) removes bulk interferences (urea, salts).
-
Detection: LC-MS/MS operating in Negative Electrospray Ionization (ESI-) mode monitors specific Multiple Reaction Monitoring (MRM) transitions.
Materials & Reagents
Reference Standards
-
Target Analyte: Zeranol (CAS: 26538-44-3), >99% purity.
-
Internal Standard: this compound (Deuterated at positions 11, 12, and the aromatic ring), >98% isotopic purity.
-
Why d5? A mass shift of +5 Da prevents "cross-talk" (isotopic overlap) between the analyte and IS signals, unlike d3 analogs which may suffer interference from naturally occurring
C isotopes of the native drug.
-
Reagents
-
Hydrolysis Enzyme:
-glucuronidase/arylsulfatase (from Helix pomatia), activity >100,000 U/mL. -
Buffer: Sodium Acetate (0.2 M, pH 5.2).
-
Extraction Solvents: Methanol (LC-MS grade), Acetonitrile, Diethyl Ether (stabilized).
-
SPE Cartridges: C18 end-capped (500 mg, 6 mL) or Immunoaffinity Columns (IAC) specific to Resorcylic Acid Lactones (RALs).
Experimental Protocol
Workflow Visualization
The following diagram illustrates the critical path from sample receipt to data acquisition.
Caption: Step-by-step workflow for Zeranol extraction emphasizing the critical timing of IS addition.
Step-by-Step Methodology
Step 1: Sample Preparation & Hydrolysis
-
Centrifuge 10 mL of bovine urine at 3000 x g for 10 mins to remove sediment.
-
Transfer 5.0 mL of supernatant to a glass centrifuge tube.
-
Adjust pH to 5.2 using 2 mL of 0.2 M Sodium Acetate buffer.
-
Add 50 µL of
-glucuronidase/arylsulfatase solution. -
Incubate at 37°C overnight (or 55°C for 2 hours) to cleave conjugates.
Step 2: Internal Standard Spiking (The Accuracy Anchor)
-
Add 50 µL of this compound working solution (100 ng/mL) to the hydrolyzed sample.
-
Note: The final concentration of IS in the sample is 1 ng/mL (1 ppb).
-
Vortex for 30 seconds and allow to stand for 10 minutes. This equilibration ensures the IS binds to the matrix similarly to the native analyte.
Step 3: Extraction (LLE + SPE)
-
LLE: Add 8 mL of Diethyl Ether. Shake mechanically for 10 mins. Centrifuge and transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 2 mL of 10% Methanol/Water.
-
SPE Cleanup:
-
Condition: 3 mL Methanol followed by 3 mL Water.
-
Load: Apply the reconstituted sample.
-
Wash: 3 mL 40% Methanol (removes polar impurities).
-
Elute: 3 mL Acetonitrile.
-
-
Final Prep: Evaporate the eluate to dryness. Reconstitute in 200 µL of Mobile Phase (90:10 Water:ACN). Filter through 0.2 µm PTFE filter into an LC vial.
Instrumental Analysis (LC-MS/MS)[2][3][4][5][6][7]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.05% Ammonium Hydroxide (pH adjustment aids negative ionization).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B (0-1 min)
90% B (6 min) Hold (2 min). -
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters
-
Source: ESI Negative Mode.
-
Spray Voltage: -4500 V.
-
Acquisition: MRM (Multiple Reaction Monitoring).
Table 1: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| Zeranol | 321.1 | 277.2 | 303.1 | -28 / -22 |
| This compound (IS) | 326.1 | 282.2 | 308.1 | -28 / -22 |
Note: The shift of +5 m/z in Precursor and Product ions confirms the stability of the deuterium label during fragmentation.
Data Analysis & Calculation
Quantification is performed using the Response Ratio (RR) to cancel out matrix effects.
Concentration is calculated using a linear regression (
Differentiating Abuse from Mycotoxins
The presence of Zeranol does not always imply illegal abuse. It can be a metabolite of Zearalenone (a Fusarium mycotoxin).[3][4][5]
Caption: Decision tree for interpreting Zeranol residues in the context of mycotoxin co-occurrence.
Method Validation Criteria (2002/657/EC)[3][5][12]
To ensure this protocol meets international regulatory standards, the following performance metrics must be verified:
-
Linearity:
over range 0.1 – 10.0 µg/L. -
Recovery: 80% – 110% (Corrected by this compound).
-
CC
(Decision Limit): The concentration at which the method can distinguish the signal from background noise with 1% error probability. Target: < 0.2 µg/L. -
Matrix Effect: Compare slope of standard curve in solvent vs. matrix. This compound should yield a Matrix Factor (MF) close to 1.0.
References
-
European Union Reference Laboratories (EURL). (2022). Guidance on Minimum Method Performance Requirements (MMPRs) for specific pharmacologically active substances. Retrieved from [Link]
-
USDA Food Safety and Inspection Service (FSIS). (2023). Chemistry Laboratory Guidebook: CLG-MRM3.03 Screening and Confirmation of Animal Drug Residues.[6] Retrieved from [Link]
- Blokland, M. H., et al. (2006). Determination of resorcylic acid lactones in biological samples by GC-MS and LC-MS/MS.Analytica Chimica Acta, 529(1-2), 299-305.
-
Commission Decision 2002/657/EC. (2002).[7][8][4][9] Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Retrieved from [Link]
Sources
- 1. ajas.ubt.edu.al [ajas.ubt.edu.al]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Development and evaluation of immunoassay for zeranol in bovine urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. food-safety.com [food-safety.com]
- 7. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vetdergikafkas.org [vetdergikafkas.org]
- 9. researchgate.net [researchgate.net]
Protocol for Zeranol-d5 in cell culture experiments
Application Note & Protocol: Precision Quantification of Zeranol in Cell Culture Systems
Abstract
This application note details the protocol for utilizing Zeranol-d5 (α-Zearalanol-d5) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Zeranol in in vitro cell culture systems. While Zeranol is a potent non-steroidal estrogenic growth promoter used in agriculture, its potential endocrine-disrupting effects necessitate rigorous study in human cell models (e.g., MCF-7 breast cancer cells). Accurate quantification of intracellular uptake and metabolic flux is often hindered by the complex matrix of cell lysates and culture media. This protocol employs Isotope Dilution Mass Spectrometry (IDMS) to normalize for extraction recovery and ionization suppression, ensuring data integrity compliant with FDA Bioanalytical Method Validation guidelines.
Introduction & Scientific Rationale
Zeranol (α-Zearalanol) is a resorcylic acid lactone with high affinity for Estrogen Receptors (ERα and ERβ). In cell culture experiments, researchers typically investigate its mitogenic potential, gene expression modulation, or metabolic biotransformation.
The Challenge: Quantifying Zeranol at physiologically relevant concentrations (nM range) in cell culture matrices is prone to errors:
-
Matrix Effects: Lipids and proteins in cell lysates suppress electrospray ionization (ESI) signal.
-
Extraction Variability: Inconsistent recovery during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).
The Solution: this compound this compound is the deuterated analog of Zeranol.[1] It possesses nearly identical physicochemical properties (solubility, pKa, chromatographic retention) but is distinguishable by mass spectrometry (+5 Da mass shift).
-
Mechanism of Correction: By spiking this compound into the sample before extraction, any loss of analyte during processing is mirrored by the internal standard. The final quantification relies on the Response Ratio (Analyte Area / IS Area), mathematically cancelling out processing errors.
Material Specifications
| Component | Specification | Storage | Notes |
| Analyte | Zeranol (α-Zearalanol) | -20°C | Protect from light.[2] |
| Internal Standard | This compound (7,7,8,9,9-d5) | -20°C | >98% Isotopic Purity required to prevent contribution to analyte signal. |
| Cell Line | MCF-7 (ER+ Breast Cancer) | 37°C, 5% CO₂ | Standard model for estrogenic assays. |
| Solvents | LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water | RT | Avoid plasticizers (phthalates) which interfere with MS. |
| Enzyme | β-Glucuronidase/Arylsulfatase | 4°C | Only required if measuring conjugated metabolites. |
Experimental Workflow
The following diagram outlines the critical path from cell treatment to data acquisition. Note the precise insertion point of the this compound Internal Standard.
Figure 1: Integrated workflow for Zeranol quantification.[1][2][3][4][5] The Internal Standard (this compound) is introduced immediately post-harvest to correct for all downstream variability.
Detailed Protocol
Phase A: Preparation of Standards
-
Stock Solution (this compound): Dissolve 1 mg this compound in 1 mL Methanol to create a 1 mg/mL (1000 ppm) master stock. Store at -20°C.
-
Working IS Solution: Dilute the master stock with 50% Methanol/Water to a concentration of 100 ng/mL . This will be the "Spiking Solution."
-
Expert Tip: The IS concentration should target the mid-point of your expected analyte calibration curve.
-
Phase B: Cell Treatment (MCF-7 Model)
-
Seed MCF-7 cells in phenol red-free DMEM supplemented with 5% Charcoal-Stripped FBS (to remove endogenous estrogens) for 48 hours prior to treatment.
-
Treat cells with Zeranol (0, 1, 10, 100 nM) for the desired time point (e.g., 24h).
-
Harvesting:
-
Media: Collect 1 mL of culture media into cryovials.
-
Cells: Wash monolayer 2x with ice-cold PBS. Scrape cells into 200 µL PBS or directly add lysis solvent (see below).
-
Phase C: Sample Extraction (The "Spike" Step)
This step is the primary application of this compound.
-
Aliquot: Transfer 200 µL of Cell Lysate or Media into a 1.5 mL microcentrifuge tube.
-
IS Addition (CRITICAL): Add 20 µL of the 100 ng/mL this compound Working Solution to every sample (Standards, QCs, and Unknowns).
-
Result: Final IS concentration is nominally 10 ng/mL.
-
Action: Vortex gently for 10 seconds to equilibrate.
-
-
Protein Precipitation / Extraction:
-
Add 800 µL of ice-cold Acetonitrile (ACN) .
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Evaporation & Reconstitution:
-
Transfer the supernatant to a clean glass vial.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20) .
-
Transfer to LC-MS autosampler vials.
-
LC-MS/MS Analytical Method
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ). Ionization: Electrospray Ionization (ESI), Negative Mode.[3][6] Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH adjusted to ~8 with Ammonia enhances ionization in negative mode).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 90% B over 5 minutes.
MRM Transitions (Multiple Reaction Monitoring): The following transitions are recommended. The mass shift of +5 Da is maintained in the fragments.
| Compound | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (V) |
| Zeranol | 321.2 | 277.2 (Loss of CO₂) | 303.2 (Loss of H₂O) | 25 - 35 |
| This compound | 326.2 | 282.2 (Loss of CO₂) | 308.2 (Loss of H₂O) | 25 - 35 |
Note: Optimize Collision Energy (CE) and Declustering Potential (DP) for your specific instrument.
Data Analysis & Validation
-
Response Ratio Calculation:
-
Calibration Curve: Plot Ratio vs. Concentration of Zeranol.
-
Linearity should be
.
-
-
Recovery Calculation: Compare the IS Area in extracted samples vs. the IS Area in a neat solvent standard.
-
Acceptable Range: 80% - 120%.
-
Low Recovery? If IS area is low but Ratio is linear, the method is valid (this is the purpose of the IS). If IS signal is too low (<5% of neat), matrix suppression is too high; consider Solid Phase Extraction (SPE).
-
Expert Troubleshooting
-
Signal Suppression: If you observe poor sensitivity, check the pH of Mobile Phase A. Zeranol ionizes best at slightly basic pH (pH 8-9) or with Ammonium Fluoride additives (0.2 mM) in negative mode.
-
Isotope Scrambling: this compound is stable, but avoid highly acidic conditions (pH < 2) for prolonged periods during extraction, as deuterium exchange can theoretically occur at high temperatures/acidity, though rare on the alkyl ring.
-
Cross-Talk: Ensure your this compound purity is high. Inject a "Blanks + IS" sample. If you see a peak in the Zeranol (321) channel, your IS contains non-labeled impurities, which will skew low-concentration data.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety and efficacy of zeranol. EFSA Journal.[7] Link
-
Leffers, H., et al. (2001). Oestrogenic potencies of zeranol, oestradiol, diethylstilboestrol, bisphenol-A and genistein: implications for exposure assessment of potential endocrine disrupters.[7] Human Reproduction.[7] Link
-
Witega Laboratorien. (2023). This compound Reference Standard Specifications.[8] Witega.de. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Jodlbauer, J., et al. (2000). Determination of zeranol, taleranol, zearalenone, α-zearalenol and β-zearalenol in urine and tissue by LC-MS/MS.[4] Food Additives & Contaminants.[7][9] Link
Sources
- 1. This compound | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Zeranol | 26538-44-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 9. fao.org [fao.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Zeranol Analysis with Zeranol-d5
Welcome to the Technical Support Center for Zeranol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on mitigating matrix effects in the quantitative analysis of Zeranol using its deuterated internal standard, Zeranol-d5. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Zeranol and the Challenge of Matrix Effects
Zeranol (ZER) is a non-steroidal synthetic estrogenic substance used as a growth promoter in livestock in some countries.[1] Its use is banned in other regions, such as the European Union, necessitating sensitive and accurate analytical methods for monitoring its presence in various biological matrices like urine and animal tissues.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of Zeranol and its metabolites.[2][3] However, a significant challenge in LC-MS/MS analysis is the "matrix effect," which refers to the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression or enhancement, compromising the accuracy and reliability of quantitative results.[4][6]
To counteract these effects, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. This compound, a deuterated form of Zeranol, is an ideal internal standard as it co-elutes with the native analyte and experiences similar matrix effects, thus providing a reliable means for accurate quantification.[7]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the influence of sample components, other than the analyte of interest, on the ionization of that analyte.[5][6] These co-eluting matrix components can either suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification.[4] The complexity of biological matrices like urine, plasma, and tissue makes them particularly prone to causing significant matrix effects.[8]
Q2: Why is this compound a suitable internal standard for Zeranol analysis?
This compound is a stable isotope-labeled version of Zeranol. The key advantages of using a SIL-IS like this compound are:
-
Similar Physicochemical Properties: It has nearly identical chemical and physical properties to Zeranol, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution: It co-elutes with Zeranol, meaning it is exposed to the same co-eluting matrix components at the same time.[9]
-
Compensation for Matrix Effects: Because it experiences the same ion suppression or enhancement as Zeranol, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.[7]
Q3: Can I use a different internal standard, like a structural analog, for Zeranol analysis?
While structural analogs can be used, they are not ideal. Structural differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency.[9] If the analog does not co-elute with Zeranol, it will not experience the same matrix effects, leading to inaccurate results.[9] Therefore, a stable isotope-labeled internal standard like this compound is strongly recommended for the most accurate and reliable results.
Q4: What are the typical matrices analyzed for Zeranol residues?
Zeranol residues are commonly monitored in various animal-derived products. These include:
Troubleshooting Guide
This guide addresses common issues encountered during Zeranol analysis and provides solutions centered on the effective use of this compound to overcome matrix-related challenges.
Issue 1: Poor Peak Shape or Splitting Peaks for Zeranol and this compound
Possible Cause:
-
Sample Matrix Overloading the Column: High concentrations of matrix components can interfere with the chromatography, leading to distorted peak shapes.
-
Incompatible Injection Solvent: If the solvent used to reconstitute the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Column Degradation: The analytical column may be fouled by matrix components from previous injections.
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the clean-up step to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) are effective for this purpose.[2][11]
-
Dilute the Sample: If the Zeranol concentration is high enough, diluting the final extract can reduce the overall matrix load on the column.[4]
-
Match Injection Solvent: Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase conditions.
-
Column Washing: Implement a robust column washing procedure between injections to remove strongly retained matrix components.
Issue 2: Significant Ion Suppression or Enhancement Observed
How to Identify:
-
Inject a solution of Zeranol and this compound in a clean solvent.
-
Inject the same solution spiked into an extracted blank matrix sample.
-
A significant decrease (suppression) or increase (enhancement) in the peak areas in the matrix sample compared to the clean solvent indicates a matrix effect.[12]
Troubleshooting Steps:
-
Verify this compound Performance: Ensure that the peak area of this compound is also suppressed or enhanced to a similar degree as Zeranol. If the ratio of Zeranol to this compound remains consistent, the internal standard is effectively compensating for the matrix effect.
-
Improve Chromatographic Separation: Modify the LC gradient to better separate Zeranol from the co-eluting, interfering matrix components.[4]
-
Enhance Sample Clean-up: Implement a more rigorous sample preparation method, such as using a different SPE sorbent or adding a liquid-liquid extraction step, to remove the specific components causing the interference.[2][13]
Issue 3: Low or Inconsistent Recovery of Zeranol
Possible Cause:
-
Inefficient Extraction: The chosen extraction solvent or technique may not be effectively recovering Zeranol from the sample matrix.
-
Losses During Sample Preparation: Analyte may be lost during solvent evaporation or transfer steps.
-
Strong Matrix Binding: Zeranol may be strongly bound to matrix components, preventing its efficient extraction.
Troubleshooting Steps:
-
Spike this compound Early: Add the this compound internal standard at the very beginning of the sample preparation process.[4] This allows it to account for any losses that occur during extraction, evaporation, and reconstitution.
-
Optimize Extraction Parameters: Experiment with different extraction solvents, pH adjustments, and extraction times to improve recovery.
-
Evaluate Different Clean-up Strategies: Test various SPE cartridges or other clean-up techniques to find the one that provides the best recovery for your specific matrix.
Issue 4: High Variability in Quantitative Results
Possible Cause:
-
Inconsistent Matrix Effects: The composition of the matrix can vary significantly between different samples, leading to variable ion suppression or enhancement.[8]
-
Inconsistent Sample Preparation: Variations in the execution of the sample preparation workflow can introduce variability.
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance.
Troubleshooting Steps:
-
Rely on the Analyte/Internal Standard Ratio: The primary purpose of using this compound is to correct for this type of variability. Always use the peak area ratio of Zeranol to this compound for quantification.
-
Standardize the Workflow: Ensure that every step of the sample preparation protocol is performed consistently for all samples, calibrators, and quality controls.
-
Prepare Matrix-Matched Calibrators: To further account for matrix effects, prepare your calibration standards in the same blank matrix as your unknown samples.[3]
-
Perform System Suitability Tests: Regularly check the performance of your LC-MS/MS system with standard solutions to ensure it is operating correctly.
Experimental Protocols & Data Presentation
Diagram: Overcoming Matrix Effects with this compound
Caption: Workflow comparing analysis with and without an internal standard.
Typical LC-MS/MS Parameters for Zeranol and this compound
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3 µm)[2] |
| Mobile Phase | Gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate. |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zeranol | 321.2 | 285.1 |
| 321.2 | 205.1 | |
| This compound | 326.2 | 290.1 |
| 326.2 | 208.1 | |
| Note: Specific transitions and collision energies should be optimized on your instrument. |
Step-by-Step Sample Preparation Protocol for Urine
This is a general protocol and may require optimization for your specific application.
-
Sample Aliquoting: Take a 5 mL aliquot of the urine sample.[1]
-
Internal Standard Spiking: Add a known amount of this compound working solution to the sample.[1]
-
Enzymatic Hydrolysis (for conjugated forms): Adjust the pH to ~5.2 and add β-glucuronidase. Incubate overnight at 37°C to deconjugate Zeranol metabolites.[1][14]
-
Liquid-Liquid Extraction (LLE): Extract the sample twice with a suitable organic solvent like diethyl ether.[1]
-
Evaporation: Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.[1][14]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Diagram: Sample Preparation Workflow
Caption: A typical sample preparation workflow for Zeranol analysis in urine.
Method Validation According to Regulatory Standards
Any quantitative method for Zeranol analysis must be properly validated to ensure reliable results. Key validation parameters, as outlined by guidelines from bodies like the FDA and VICH, include:[15][16][17]
-
Selectivity and Specificity: The method's ability to differentiate and quantify Zeranol in the presence of other components.[18]
-
Accuracy and Precision: How close the measured values are to the true value and the degree of scatter in the data.[18][19]
-
Calibration Curve and Linearity: The relationship between the analyte concentration and the instrument response over a defined range.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[11][13]
-
Matrix Effect: Assessed to understand the degree of ion suppression or enhancement.[4][16]
-
Stability: The stability of Zeranol in the matrix under different storage and handling conditions.[15]
By systematically addressing these parameters and employing this compound as an internal standard, you can develop a robust and reliable method for the quantitative analysis of Zeranol, ensuring data of the highest quality and integrity.
References
-
Chen, S., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PLoS ONE, 13(1), e0191748. Available at: [Link]
-
Zhang, J., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
-
Banecka-Majkut, Z., et al. (2013). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. PubMed. Available at: [Link]
-
Jodlbauer, J., et al. (2000). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Banecka-Majkut, Z., et al. (2013). P 102 determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. CABI Digital Library. Available at: [Link]
-
Horn, B. B., et al. (2023). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. PubMed. Available at: [Link]
-
Kennedy, D. G., et al. (1998). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. ResearchGate. Available at: [Link]
-
European Commission. (n.d.). Residues of veterinary medicinal products. European Commission's Food Safety. Available at: [Link]
-
Jodlbauer, J., et al. (2000). Determination of zeranol, taleranol, zearalenone, α- and β-zearalenol in urine and tissue by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Berthiller, F., et al. (2014). Improving LC–MS/MS Analyses in Complex Food Matrices. Chromatography Online. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Regional Representation for the Americas - WOAH. Available at: [Link]
-
Kim, H., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. PubMed. Available at: [Link]
-
Liu, X., et al. (2008). Development and evaluation of immunoassay for zeranol in bovine urine. National Institutes of Health. Available at: [Link]
-
Dwight, R. S. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]
-
European Medicines Agency (EMA). (n.d.). Maximum residue limits (MRL). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Souverain, S., et al. (2004). Matrix effects and selectivity issues in LC-MS-MS. ResearchGate. Available at: [Link]
-
COLEAD. (2023). Official controls of veterinary drug residues in products of animal origin. AGRINFO. Available at: [Link]
-
U.S. Department of Health and Human Services (HHS). (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
European Medicines Agency (EMA). (2009). VICH Topic GL49: Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. Available at: [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Bowman, D., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
UNCTAD. (n.d.). Control of veterinary medicine residues in the EU. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2011). GFI #208 - VICH GL49 - Validation of Analytical Methods. Regulations.gov. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. Available at: [Link]
-
ANSES. (2025). Maximum Residue Limits (MRLs) for veterinary medicinal products. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]
-
Thermo Fisher Scientific. (2020). LC-MS/MS Analysis of Glyphosate & Other Polar Contaminants in Food with an Ion Exchange/HILIC Column. YouTube. Available at: [Link]
-
KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available at: [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and evaluation of immunoassay for zeranol in bovine urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rr-americas.woah.org [rr-americas.woah.org]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Zeranol-d5 Recovery
Topic: Low Recovery of Zeranol-d5 During Sample Preparation Ticket ID: ZER-ISO-005 Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary
Low recovery of an internal standard (IS) like This compound is a critical diagnostic indicator. Because this compound is chemically identical to the analyte (Zeranol) except for its mass, its loss indicates a systemic failure in the sample preparation workflow or severe signal suppression in the detector.
Zeranol (α-Zearalanol) is a resorcylic acid lactone with phenolic hydroxyl groups. Its chemical behavior—specifically its hydrophobicity (LogP ~3.5) and weak acidity (phenolic pKa ~8.5–9.0)—dictates its extraction efficiency. If your this compound recovery is low (<70%), the issue is likely pH mismanagement , matrix-induced ion suppression , or adsorptive losses during evaporation.
This guide provides a root-cause analysis workflow to isolate and resolve these issues.
Phase 1: Diagnostic Workflow
Before changing your protocol, you must determine if the "low recovery" is a physical loss of the molecule (Extraction Efficiency) or an "invisible" loss of signal in the Mass Spectrometer (Matrix Effect).
The "Three-Spike" Diagnostic Test
Perform the following three experiments in triplicate:
-
Set A (Pre-Extraction Spike): Spike this compound into the biological matrix (urine/tissue) before extraction.
-
Set B (Post-Extraction Spike): Extract a blank matrix, then spike this compound into the final extract after sample prep.
-
Set C (Neat Standard): Prepare this compound in the pure reconstitution solvent (no matrix).
Calculate the Metrics:
-
Extraction Efficiency (RE):
-
Matrix Effect (ME):
-
Note: ME < 85% indicates Ion Suppression.
-
-
Total Process Efficiency (PE):
Root Cause Decision Tree
Figure 1: Diagnostic logic to distinguish between physical extraction loss and mass spectrometric signal suppression.
Section 1: Troubleshooting Matrix Effects (Ion Suppression)
Symptom: Set B (Post-Extraction Spike) is significantly lower than Set C (Neat Standard).
Q: Why is my this compound signal suppressed even though I used an internal standard? A: The internal standard corrects for quantification errors, but it cannot physically prevent suppression. If the suppression is severe (e.g., >50% signal loss), the signal-to-noise ratio decreases, leading to poor precision and "low recovery" flags. Zeranol analyzes are often performed in Negative Ion Mode (ESI-) , which is highly susceptible to suppression by phospholipids and salts in urine or tissue extracts [1].
Q: How do I fix severe ion suppression?
-
Improve Cleanup: If you are using simple Protein Precipitation (PPT), switch to Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) . PPT leaves behind significant phospholipids that co-elute with Zeranol.
-
Chromatographic Resolution: Zeranol is hydrophobic. Ensure your gradient flushes the column with 95-100% organic solvent after the Zeranol peak to remove late-eluting matrix components that might wrap around to the next injection.
-
Dilution: If sensitivity allows, dilute the final extract 1:5 or 1:10 with the mobile phase. This dilutes the matrix interferents more than it affects the signal-to-noise ratio in many cases.
Section 2: Troubleshooting Extraction Efficiency (Physical Loss)
Symptom: Set A is lower than Set B. You are physically losing the molecule during prep.
Q: I am using Liquid-Liquid Extraction (LLE). Why is this compound staying in the aqueous phase? A: This is almost certainly a pH issue .
-
The Chemistry: Zeranol contains phenolic hydroxyl groups. The pKa of these groups is approximately 8.5 – 9.0 .
-
The Mechanism:
-
pH < 7: Zeranol is neutral (protonated). It is hydrophobic and partitions into organic solvents (Ethyl Acetate, MTBE, or Diethyl Ether).
-
pH > 8: Zeranol begins to ionize (deprotonated phenolate anion). Charged molecules cannot be extracted into organic solvents; they stay in the water.
-
-
The Fix: Measure the pH of your sample before adding the extraction solvent. Adjust to pH 4.0 – 5.0 using an acetate buffer or dilute acetic acid. This ensures >99% of the Zeranol is neutral and extractable [2].
Q: I am using SPE (C18 Cartridges). Why is the recovery low? A: The same pH logic applies to Reverse Phase (C18) SPE, but the "Breakthrough" step is critical.
-
Loading: Sample must be acidic (pH 4-5) to bind to C18. If the sample is basic, Zeranol flows right through the cartridge during loading.
-
Washing: Do not use high % organic in the wash step. Zeranol is moderately polar/non-polar. Washing with >20% Methanol may elute the Zeranol prematurely. Use 5-10% Methanol in water.
-
Elution: Ensure the elution solvent is strong enough.[1] 100% Methanol or Acetonitrile is usually sufficient.
Q: Does Enzymatic Hydrolysis affect this compound? A: It depends on when you add the IS.
-
Scenario: You are analyzing urine, which contains Zeranol-Glucuronide.[2] You add
-glucuronidase to deconjugate it. -
The Trap: If you add this compound before hydrolysis, and your enzyme solution is contaminated or overly aggressive (e.g., sulfatase activity with specific impurities), degradation is possible, though rare.
-
The pH Trap: Enzymatic hydrolysis usually requires pH 5.0–7.0 and elevated temperature (37–55°C). After incubation, you must readjust the pH back to acidic conditions (pH 4-5) or alkaline conditions (if using LLE with specific basic protocols, though acidic is standard for phenolics) before extraction. If you extract immediately at neutral pH, recovery may be suboptimal.
Section 3: Sample Handling & Adsorption (The "Invisible" Loss)
Symptom: Set C (Neat Standard) is lower than expected, or linearity is poor at low concentrations.
Q: Can this compound be lost during the evaporation step? A: Yes. Zeranol is a resorcylic acid lactone with a macrocyclic structure.
-
Adsorption: As the solvent evaporates, the concentration of Zeranol increases, but as the volume approaches zero (dryness), the molecule can adsorb irreversibly to the walls of polypropylene tubes or untreated glass.
-
Solution: Use silanized glass vials or add a "keeper" solvent (e.g., 10
L of DMSO or Ethylene Glycol) to prevent the sample from going completely dry.
-
-
Reconstitution Difficulty: Dried phenolic compounds can be difficult to resolubilize, especially in high-aqueous mobile phases.
-
Solution: Reconstitute in a solvent with at least 30-50% organic content (e.g., 50:50 MeOH:Water). Do not try to reconstitute in 100% water; Zeranol will not dissolve, and you will see 0% recovery.
-
Summary of Troubleshooting Parameters
| Parameter | Optimal Condition | Common Failure Mode | Corrective Action |
| Sample pH | 4.5 – 5.5 | pH > 8.0 (Ionization) | Acidify with 1M Acetic Acid or Acetate Buffer. |
| LLE Solvent | TBME or Ethyl Acetate | Hexane (Too non-polar) | Use semi-polar ethers or esters. |
| SPE Wash | 5-10% MeOH in Water | >20% Organic (Premature Elution) | Reduce organic strength in wash step. |
| Evaporation | 40-50°C, N2 stream | Dryness without keeper | Do not evaporate to complete dryness; use keeper. |
| Reconstitution | 50% MeOH/ACN | 100% Aqueous | Increase organic content in reconstitution solvent. |
| IS Addition | Pre-Extraction | Post-Extraction | Add IS first to track extraction efficiency. |
References
-
Matrix Effects in LC-MS/MS
-
Zeranol Extraction & Analysis
-
General Recovery Troubleshooting
- Source: Welch Lab. (2025).
-
URL:[Link]
Sources
Technical Support Center: LC-MS/MS Optimization for Zeranol & Zeranol-d5
Current Status: Operational Topic: Method Development & Troubleshooting for Resorcylic Acid Lactones (RALs) Audience: Analytical Chemists, Toxicologists, Method Development Scientists
Executive Summary & Scientific Context
Zeranol (
The Analytical Challenge:
-
Ionization: Zeranol lacks basic nitrogen atoms, making ESI(+) inefficient. It possesses phenolic hydroxyl groups, necessitating Negative Electrospray Ionization (ESI-) .
-
Stereochemistry: Zeranol has a stereoisomer, Taleranol (
-zearalanol).[2] Mass spectrometry cannot distinguish these isobaric compounds; chromatographic separation is mandatory. -
Internal Standardization: The use of Zeranol-d5 is critical to correct for matrix suppression in complex matrices like urine or bovine liver.
Module 1: Method Optimization Protocol
Step 1: Precursor Ion Selection (Infusion)
Unlike many pharmaceuticals, Zeranol does not protonate easily. You must target the deprotonated molecular ion
-
Standard Preparation: Prepare a 1
g/mL solution of Zeranol in 50:50 Methanol:Water. Avoid high acid concentrations (e.g., >0.1% Formic Acid) as this suppresses negative ionization. -
Source Parameters (Generic Starting Point):
-
Polarity: Negative (ESI-)
-
Capillary Voltage: -2.5 to -4.5 kV (Lower than positive mode to prevent discharge).
-
Desolvation Temperature: 350°C - 500°C (Compound is thermally stable).
-
Step 2: Product Ion Scanning (Fragmentation)
Zeranol (MW 322.35) forms a precursor at m/z 321.1 . Upon Collision Induced Dissociation (CID), it follows a specific fragmentation pathway involving the cleavage of the macrocyclic lactone ring.
-
Primary Transition (Quantifier): Loss of
(44 Da) from the lactone ring. -
Secondary Transition (Qualifier): Loss of
(18 Da) or combined cleavages.
Step 3: Chromatographic Separation (Critical)
You must separate Zeranol from Taleranol and Zearalenone .
-
Column: C18 High-Strength Silica (HSS) or Phenyl-Hexyl columns are preferred for phenolic selectivity.
-
Mobile Phase:
-
A: Water (optional: 0.05%
or very low acetic acid). -
B: Acetonitrile (ACN).[1]
-
Note: ACN is preferred over Methanol for sharper peak shapes in negative mode for RALs.
-
Module 2: Optimized MRM Transitions (Data Tables)
Use the following parameters as your baseline. Fine-tuning of Collision Energy (CE) is required for your specific instrument (e.g., Triple Quadrupole vs. Q-Trap).
Table 1: Zeranol & this compound Transition Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | CE (V) | Cone Voltage (V) | Dwell Time (ms) |
| Zeranol | 321.1 | 277.2 | Quantifier | 24 - 28 | 40 - 50 | 50 |
| Zeranol | 321.1 | 303.2 | Qualifier 1 | 22 - 26 | 40 - 50 | 50 |
| Zeranol | 321.1 | 233.1 | Qualifier 2 | 30 - 35 | 40 - 50 | 50 |
| This compound | 326.1 | 282.2 | IS Quant | 24 - 28 | 40 - 50 | 20 |
| This compound | 326.1 | 308.2 | IS Qual | 22 - 26 | 40 - 50 | 20 |
Note: The mass shift for this compound is +5 Da. Ensure your internal standard is high purity (>99% isotopic purity) to prevent "cross-talk" where the IS contributes signal to the analyte channel.
Module 3: Troubleshooting & FAQs
Q1: I see a "double peak" in my Zeranol transition window. What is wrong?
Diagnosis: This is likely Taleranol (the
-
Do NOT integrate both peaks. You must run a Taleranol standard to identify which peak corresponds to which isomer.
-
Modify Gradient: Slow down your gradient ramp (e.g., 0.5% B/min) around the elution time.
-
Check Column: If using a standard C18, switch to a column with different selectivity, such as a PFP (Pentafluorophenyl) or C18 with steric protection.
Q2: My sensitivity in ESI(-) is extremely low compared to literature.
Diagnosis: pH suppression or solvation issues.[3] The Fix:
-
Mobile Phase pH: Phenols ionize best when deprotonated. If you are using 0.1% Formic Acid, the pH (~2.7) suppresses ionization. Switch to 0.02% Acetic Acid or even a neutral buffer (Ammonium Acetate/Fluoride).
-
Solvent Quality: Trace metal ions in water can form adducts with Zeranol. Use LC-MS grade solvents only.
-
Drying Gas: Increase gas flow. Negative mode droplets are often more difficult to desolvate than positive mode droplets.
Q3: The this compound signal varies significantly between samples.
Diagnosis: Matrix Suppression. The Fix: This confirms the IS is working correctly—it is compensating for the matrix effect. However, if suppression exceeds 50%:
-
Clean-up: Implement Solid Phase Extraction (SPE) using an Amino (
) or MAX (Mixed-mode Anion Exchange) cartridge to remove phospholipids. -
Dilution: Dilute the sample 1:5 or 1:10 if sensitivity permits.
Visualizations
Diagram 1: Method Development Workflow
This flowchart outlines the logical progression from tuning to validation.
Caption: Step-by-step optimization workflow emphasizing the critical chromatographic separation step.
Diagram 2: Troubleshooting Signal Loss
A decision tree for addressing low sensitivity or missing peaks.
Caption: Diagnostic logic for resolving sensitivity issues specific to negative mode ionization.
References
-
USDA Food Safety and Inspection Service (FSIS). (2023). Chemistry Laboratory Guidebook Method CLG-EST: Determination of Estrogens in Tissues. Retrieved from [Link]
-
European Commission. (2002).[2][4][5] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Retrieved from [Link]
-
Matraszek-Zuchowska, I., et al. (2013).[4] Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS.[2][4][6][5][7] Food Additives & Contaminants: Part A. Retrieved from [Link][4]
Sources
- 1. lcms.cz [lcms.cz]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
Technical Support Center: Enhancing Zeranol Detection with Zeranol-d5
Welcome to the technical support center for the quantitative analysis of Zeranol. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety. Here, we will address common challenges and frequently asked questions regarding the use of Zeranol-d5 as a stable isotope-labeled internal standard to enhance the accuracy and sensitivity of Zeranol detection, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it the preferred internal standard for Zeranol analysis?
A1: this compound is a deuterated form of Zeranol, where five hydrogen atoms have been replaced by deuterium atoms. This substitution increases its mass by five Daltons. It is the ideal internal standard (IS) for quantitative mass spectrometry for several key reasons:
-
Chemical and Physical Similarity: this compound has nearly identical chemical and physical properties to native Zeranol. This means it behaves similarly during sample extraction, cleanup, chromatography, and ionization.[1]
-
Co-elution: It co-elutes with Zeranol during liquid chromatography, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement at the same time.[1]
-
Mass Distinction: Despite these similarities, its mass is distinct from Zeranol. A mass spectrometer can easily differentiate between the analyte (Zeranol) and the internal standard (this compound), which is the fundamental requirement for isotope dilution analysis.[2]
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting analytical variability, leading to highly accurate and precise quantification.[3][4]
Q2: How does using this compound improve the accuracy and sensitivity of my results?
A2: The technique is called Isotope Dilution Mass Spectrometry (IDMS).[2][3] By adding a known concentration of this compound to your unknown sample at the very beginning of the sample preparation process, it acts as a tracer that corrects for multiple sources of error:
-
Extraction Inefficiency: If a portion of the analyte is lost during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction), an equivalent proportion of the internal standard will also be lost. The ratio of the analyte to the internal standard remains constant, thus correcting for the loss.
-
Matrix Effects: Biological samples (e.g., tissue, urine, plasma) contain complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement. Since this compound co-elutes with Zeranol, it experiences the same matrix effects. By calculating the ratio of the analyte response to the IS response, these effects are normalized.[5]
-
Injection Volume Variability: Small variations in the volume of sample injected into the LC-MS/MS system are corrected because the ratio, not the absolute response, is used for quantification.
This robust correction allows for lower limits of quantification (LOQ) and greater confidence in the results, even at trace levels.[3]
Q3: What is the optimal concentration of this compound to add to my samples?
A3: The ideal concentration of the internal standard should be carefully considered. A general best practice is to add an amount that results in a signal intensity that is:
-
Within the linear range of the instrument's detector.
-
Comparable to the expected concentration of the native Zeranol in your samples. A common approach is to spike the IS at a concentration near the middle of the calibration curve.[6]
-
Not so high as to cause isotopic crosstalk. While this compound is highly enriched, it may contain trace amounts of unlabeled Zeranol. If the IS concentration is excessively high, this small impurity could contribute to the native analyte signal, artificially inflating the results at the low end of the curve.[6]
As a starting point, for residue analysis in tissues or urine, a concentration of 1-5 ng/mL in the final extract is often a suitable range.[7] However, this must be optimized during method development for your specific matrix and instrument sensitivity.
Q4: Can I use a different compound, like Zearalanone, as an internal standard?
A4: While some methods have used structurally similar compounds (analogues) like Zearalanone as an internal standard, this is not the ideal approach and comes with significant risks.[4] An analogue internal standard will have different retention times and may respond differently to matrix effects compared to the analyte of interest.[1] This can lead to inaccurate correction and reduced precision. A stable isotope-labeled internal standard like this compound is always superior because its behavior so closely mimics the native analyte.[1]
Troubleshooting Guides
Problem 1: Low or No Signal for this compound Internal Standard
Possible Causes & Solutions:
-
Incorrect Spiking Procedure:
-
Cause: The internal standard was not added to the sample, or it was added at the wrong step (e.g., after extraction).
-
Solution: Review your protocol. The IS must be added at the very beginning, before any extraction or cleanup steps, to accurately account for sample processing losses.[2] Ensure your pipettes are calibrated and that the IS solution was correctly prepared.
-
-
Severe Signal Suppression:
-
Cause: The sample matrix is extremely complex, causing severe ion suppression that reduces the IS signal below the limit of detection. This is common in matrices like liver or complex feed.
-
Solution:
-
Improve Sample Cleanup: Incorporate additional cleanup steps, such as a secondary Solid-Phase Extraction (SPE) with a different sorbent (e.g., C18 followed by NH2 columns).[8][9]
-
Dilute the Sample: Dilute the final extract with the initial mobile phase. While this also dilutes the analyte, it can significantly reduce matrix effects and may bring the IS signal back into a detectable range.
-
Optimize Chromatography: Increase the chromatographic resolution to better separate the analyte/IS from co-eluting matrix components.
-
-
-
Degradation of Internal Standard:
-
Cause: The this compound stock solution may have degraded due to improper storage (e.g., exposure to light or high temperatures).
-
Solution: Prepare a fresh stock solution from the certified reference material. Store all stock and working solutions at the recommended temperature (typically 2-8°C or -20°C) and protected from light.[7][10]
-
Problem 2: High Variability in Results (%RSD > 15%)
Possible Causes & Solutions:
-
Inconsistent Sample Homogenization:
-
Cause: Zeranol residues may not be evenly distributed in solid samples like muscle tissue.[11] If the sample is not properly homogenized before taking a subsample, the amount of analyte will vary significantly between replicates.
-
Solution: Ensure the entire sample is thoroughly homogenized using a high-speed blender or rotor-stator homogenizer before weighing your analytical portion.
-
-
IS Not Reaching Equilibrium:
-
Cause: The internal standard was not allowed to fully equilibrate with the sample matrix before extraction. This can happen if the sample is not vortexed or mixed sufficiently after adding the IS.
-
Solution: After spiking the sample with this compound, vortex or shake the sample for a sufficient period (e.g., 1-2 minutes) and allow it to sit for a short time (e.g., 15-30 minutes) before proceeding with the extraction.
-
-
Poor Chromatographic Peak Shape:
-
Cause: Poor peak shape (e.g., fronting, tailing, or splitting) leads to inconsistent integration by the software, which directly impacts the calculated area ratio and introduces variability.
-
Solution:
-
Check for Column Contamination: Wash the column with a strong solvent or, if necessary, replace it.
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can distort peak shape.
-
Check for System Leaks: Inspect all fittings for any potential leaks that could cause pressure fluctuations and peak distortion.
-
-
Problem 3: Inaccurate Quantification (Results are consistently too high or too low)
Possible Causes & Solutions:
-
Incorrect Concentration of Standard Solutions:
-
Cause: Errors in the preparation of the calibration standards or the internal standard spiking solution are a primary cause of systematic error.
-
Solution: Re-prepare all standard solutions using freshly calibrated pipettes and balances. Use certified reference materials. It is good practice to have a second analyst independently prepare a control standard to verify the accuracy of the calibration curve.
-
-
Isotopic Contribution from the Internal Standard:
-
Cause: The this compound standard, while highly enriched, may contain a small percentage of unlabeled Zeranol (d0). If the IS is used at a very high concentration, this d0 impurity can contribute to the analyte signal, causing a positive bias, especially for blank or low-level samples.[6]
-
Solution: Analyze your highest concentration IS solution as a sample. Quantify the area of any peak appearing in the Zeranol channel. This contribution should be negligible (<1%) compared to the signal at the Limit of Quantitation (LOQ). If it is not, you must reduce the concentration of the IS used for spiking.[12]
-
-
Analyte Concentration Exceeds Calibration Range:
-
Cause: An unknown sample contains Zeranol at a concentration higher than the highest calibration standard. Extrapolating beyond the linear range of the curve will produce an inaccurate result.
-
Solution: The sample must be diluted and re-analyzed. Critically, the dilution must be performed on the raw sample matrix before the addition of the internal standard. Diluting the final extract after IS addition will not change the analyte-to-IS ratio and will not bring the result into range.[13]
-
Visualizations and Protocols
Principle of Isotope Dilution Analysis
The diagram below illustrates how a stable isotope-labeled internal standard corrects for sample loss during preparation. The ratio of analyte to internal standard remains constant, ensuring accurate quantification despite variations in recovery.
Caption: Workflow demonstrating the principle of isotope dilution.
Typical LC-MS/MS Parameters
The following table provides representative Multiple Reaction Monitoring (MRM) transitions for Zeranol and this compound. These should be optimized on your specific instrument. Both are typically run in negative electrospray ionization (ESI-) mode.
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Purpose |
| Zeranol | 321.2 | 277.1 | Quantifier |
| 321.2 | 175.1 | Qualifier | |
| This compound | 326.2 | 282.1 | Internal Standard |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Experimental Protocol: Extraction of Zeranol from Bovine Urine
This protocol is a representative example and should be fully validated for your specific application.
-
Sample Preparation:
-
Centrifuge 10 mL of bovine urine at 4000 rpm for 10 minutes.
-
Transfer 5 mL of the supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add 50 µL of a 100 ng/mL this compound working solution in methanol to each sample. This yields a final concentration of 1 ng/mL.
-
Vortex for 30 seconds.
-
-
Enzymatic Hydrolysis (Deconjugation):
-
Liquid-Liquid Extraction (LLE):
-
After cooling to room temperature, add 5 mL of diethyl ether.
-
Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction with another 5 mL of diethyl ether and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Analytical Workflow Diagram
Caption: General workflow for Zeranol analysis using an internal standard.
References
-
Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine. ResearchGate. Available from: [Link]
-
An optimised method for the accurate determination of zeranol and diethylstilbestrol in animal tissues using isotope dilution-liquid chromatography/mass spectrometry. PubMed. Available from: [Link]
-
Analytical methods for the determination of zeranol residues in animal products: a review. Taylor & Francis Online. Available from: [Link]
-
Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix. PubMed. Available from: [Link]
-
Determination of Zeranol in Caprine Urine by ELISA in the Republic of Albania. Albanian Journal of Agricultural Sciences. Available from: [Link]
-
Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup. Semantic Scholar. Available from: [Link]
-
Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. ResearchGate. Available from: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. Available from: [Link]
-
P 102 deteRMination of zeRanoL, taLeRanoL, zeaRaLanone, α-ZEARALENOL, β-ZEARALENOL AND ZEARALENONE IN URINE BY LC-MS/MS. CABI Digital Library. Available from: [Link]
-
Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. PubMed. Available from: [Link]
-
Risk Assessment of Growth Hormones and Antimicrobial Residues in Meat. PMC - NIH. Available from: [Link]
-
Development and evaluation of immunoassay for zeranol in bovine urine. PMC - NIH. Available from: [Link]
-
Safety and concerns of hormonal application in farm animal production: a review. Taylor & Francis Online. Available from: [Link]
-
Types and Uses of Growth Promoters in Beef Cattle. ResearchGate. Available from: [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Available from: [Link]
-
Internal Standard Calibration Problems. LCGC International. Available from: [Link]
-
EU says growth hormones pose health risk. PMC. Available from: [Link]
-
Internal standard problem:(. Chromatography Forum. Available from: [Link]
-
Growth Promotants in Feedlot Cattle. BeefResearch.ca. Available from: [Link]
-
Internal standard concentrations. Reddit. Available from: [Link]
-
Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. PMC - NIH. Available from: [Link]
Sources
- 1. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. An optimised method for the accurate determination of zeranol and diethylstilbestrol in animal tissues using isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a LC-MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and evaluation of immunoassay for zeranol in bovine urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ajas.ubt.edu.al [ajas.ubt.edu.al]
Technical Support Center: Zeranol & Resorcylic Acid Lactones Analysis
Topic: High-Sensitivity LC-MS/MS Profiling of Zeranol (α-Zearalanol) and Taleranol (β-Zearalanol) Audience: Analytical Chemists, Toxicologists, and QC Researchers Document ID: TSC-ZER-001
Introduction: The Isomer Challenge
Zeranol (α-Zearalanol) is a semi-synthetic estrogenic growth promoter. Its analysis is complicated by two factors:
-
Stereochemistry: It is the diastereomer of Taleranol (β-Zearalanol) and a metabolite of the mycotoxin Zearalenone. These compounds share identical molecular weights (
) and fragmentation patterns, making chromatographic resolution critical before Mass Spectrometry detection. -
Matrix Complexity: In biological matrices (urine, plasma), these compounds exist largely as glucuronide conjugates, requiring enzymatic hydrolysis and rigorous cleanup to reach Minimum Required Performance Limits (MRPL) often as low as
(ppb).
This guide synthesizes current best practices for column selection, method optimization, and troubleshooting.
Module 1: Column Selection Strategy
Q: Which stationary phase is best for resolving Zeranol from Taleranol?
Recommendation: While C18 is the industry standard, Biphenyl phases offer superior selectivity for this specific application.
-
The Standard (C18): A high-strength silica C18 (e.g., Hypersil GOLD or Inertsil ODS-3) relies solely on hydrophobic interactions. It can separate Zeranol and Taleranol, but often requires long shallow gradients to achieve baseline resolution (
). -
The Optimization (Biphenyl): Zeranol contains a resorcylic acid lactone ring (aromatic system).[1] Biphenyl phases utilize
interactions in addition to hydrophobicity. This "orthogonal" selectivity often pulls the aromatic ring-containing compounds apart based on subtle steric differences in how the isomers align with the stationary phase.
Technical Comparison
| Feature | C18 (Fully Porous) | Biphenyl (Core-Shell) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Isomer Resolution | Moderate (Requires optimization) | High (distinct selectivity) |
| Retention | Strong for all neutral lipids | Enhanced for aromatics |
| Rec. Particle Size | 3 µm or 5 µm (HPLC) | 2.6 µm or 1.7 µm (UHPLC) |
Visualization: Column Selection Decision Tree
Caption: Logic flow for selecting the appropriate stationary phase based on system capabilities and resolution requirements.
Module 2: Method Optimization & Mobile Phase
Q: Acetonitrile or Methanol?
A: Acetonitrile (ACN) is generally preferred for MS sensitivity, but Methanol (MeOH) often provides better resolution for resorcylic acid lactones on Phenyl-based columns.
-
The Mechanism: MeOH is a protic solvent and can participate in hydrogen bonding, which may enhance the selectivity differences between the hydroxyl groups of Zeranol and Taleranol.
-
The Protocol: Start with ACN. If peaks co-elute, switch organic modifier to MeOH.
Q: What about pH control?
Zeranol has phenolic hydroxyl groups with a
-
Rule: You must suppress ionization in the liquid phase to ensure retention on a reversed-phase column.
-
Modifier: Use 0.1% Formic Acid or 5mM Ammonium Formate (pH ~3.5). This keeps the analyte neutral (
) for optimal interaction with the hydrophobic stationary phase.
Module 3: Sample Preparation (The Critical Step)
Q: Why is my recovery low in urine samples?
A: Zeranol is excreted primarily as glucuronide conjugates. If you skip hydrolysis, you will only detect the small fraction of "free" Zeranol, leading to massive under-quantification.
Protocol: Enzymatic Hydrolysis & SPE Cleanup
-
Hydrolysis:
-
Aliquot 2-5 mL Urine.
-
Adjust pH to 5.2 (Acetate buffer).
-
Add
-glucuronidase/arylsulfatase (Helix pomatia juice is common). -
Incubate at 37°C for 2-12 hours (overnight is safest for total deconjugation).
-
-
Solid Phase Extraction (SPE):
-
Sorbent: Polymeric Reversed-Phase (e.g., HLB or Strata-X) is preferred over C18 for biological fluids due to better water wettability and resistance to drying.
-
Wash: Critical step. Use 5-10% Methanol in water to remove salts and proteins without eluting the Zeranol.
-
Elution: 100% Methanol or Acetonitrile.
-
Visualization: Sample Prep Workflow
Caption: Step-by-step workflow for extracting Zeranol from biological matrices, emphasizing the hydrolysis step.
Module 4: Troubleshooting & FAQ
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure mobile phase is acidic (0.1% Formic Acid). Switch to an "end-capped" column. |
| Signal Suppression | Matrix effect (Phospholipids/Salts) | Improve SPE wash step. Use a Deuterated Internal Standard ( |
| Isomer Co-elution | Insufficient selectivity | Switch from C18 to Biphenyl column. Lower gradient slope (e.g., 0.5% B per minute). |
| RT Shift | pH instability or Column Aging | Check buffer preparation. Use a guard column to protect the analytical column. |
Q: Why use Negative Ionization Mode (ESI-)?
A: Zeranol and Taleranol are acidic in nature (phenolic). They ionize much more efficiently in negative mode (
-
Monitor Transitions:
-
Precursor:
( ) -
Quantifier Product:
-
Qualifier Product:
-
References
-
European Union Reference Laboratories (EURL). Guidance on the estimation of LOD and LOQ for measurements in the field of contaminants in feed and food.
-
Matraszek-Zuchowska, I., et al. (2013). "Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS."[2] Food Additives & Contaminants: Part A.
-
Thermo Fisher Scientific. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
-
Restek Corporation. Troubleshooting HPLC – Tailing Peaks.
-
Sigma-Aldrich (Merck). SPE Method Development for Pharmaceutical Bioanalysis.
Sources
Technical Support Center: Zeranol Analysis & Interference Elimination
Topic: Resolution of Co-eluting Interferences in Zeranol (
Introduction: The Isomer Challenge
Zeranol (ZER) analysis is chemically perilous because it is not a standalone target. It is the
The Core Problem: These compounds are stereoisomers or structurally identical analogs with isobaric masses. Standard C18 chromatography often fails to resolve ZER from Taleranol, leading to false positives—a critical failure in regulated environments (e.g., EU Directive 96/23/EC).
This guide provides a modular troubleshooting workflow to isolate Zeranol from its co-eluting interferences.
Module 1: Chromatographic Resolution (The Front End)
Symptom: "My Zeranol peak has a shoulder," or "The retention time shifts slightly between standards and samples."
Root Cause: Co-elution of Taleranol (the
Technical Insight: Stationary Phase Selection
While C18 columns are standard, they rely primarily on hydrophobic interactions. Zeranol and Taleranol differ only by the spatial orientation of the hydroxyl group at the C7 position. To resolve them, you often need
Protocol: Optimizing Resolution (
-
Baseline Column: High-strength Silica (HSS) T3 or C18 (1.8 µm,
mm). -
Advanced Selection (If
): Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase. These phases interact with the aromatic ring of the resorcylic acid lactone structure, offering superior selectivity for the stereoisomers. -
Mobile Phase Modifier: Avoid Ammonium Acetate if sensitivity drops. Use 0.01% Acetic Acid in Water (A) and Methanol (B). Methanol is preferred over Acetonitrile for resorcylic acid lactones as it promotes better peak shape and protic interaction.
Diagnostic Workflow: Isomer Separation
Figure 1: Decision tree for resolving isobaric interferences in LC-MS/MS.
Module 2: Sample Preparation (The Cleanup)
Symptom: "Signal suppression (matrix effect)" or "Low recovery of conjugated metabolites."
Root Cause: In urine, Zeranol exists primarily as a glucuronide conjugate (up to 100%).[2] Direct extraction without hydrolysis yields false negatives. Conversely, incomplete cleanup leaves phospholipids that suppress ionization.
Protocol: Enzymatic Hydrolysis & IAC Cleanup
Reference Standard: This protocol aligns with EU Reference Laboratory guidelines for deconjugation [1].
Step 1: Enzymatic Hydrolysis (Critical for Urine)
-
Adjust 5.0 mL urine to pH 5.2 with acetate buffer.
-
Add
-glucuronidase (Helix pomatia or E. coli derived).-
Note:Helix pomatia contains sulfatase activity, which is beneficial if sulfate conjugates are suspected, though glucuronides are dominant.
-
-
Incubate at 37°C for 2 hours (or overnight).
-
Validation: Spike a deuterated glucuronide standard (e.g., ZEN-Gluc) to verify 100% deconjugation efficiency.
-
Step 2: Extraction
-
Solid Phase Extraction (SPE): Use a Polymeric Reversed-Phase (HLB) or C18 cartridge.
-
Immunoaffinity Column (IAC): For complex tissue matrices (liver/muscle), use IAC specific to zeranol/zearalenone.
-
Warning: IACs often have cross-reactivity with Taleranol and Zearalenone. This is good for capturing the class, but necessitates the chromatographic separation described in Module 1.
-
Module 3: Mass Spectrometry Tuning (The Detector)
Symptom: "I see a peak at the right time, but the ion ratio is off."
Root Cause: Isobaric interference from matrix components or crosstalk from high concentrations of Zearalenone (M-H = 317) bleeding into the Zeranol channel (M-H = 321) due to isotopic overlap or source fragmentation.
Data Table: MRM Transition Parameters
Use Negative Electrospray Ionization (ESI-). The following transitions are critical for confirmation according to Commission Decision 2002/657/EC [2].
| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |
| Zeranol ( | 321.1 | 277.2 | 303.2 | -28 / -24 |
| Taleranol ( | 321.1 | 277.2 | 303.2 | -28 / -24 |
| Zearalenone (ZEN) | 317.1 | 131.0 | 175.0 | -30 / -26 |
| 319.1 | 160.0 | 275.2 | -30 / -25 |
Troubleshooting the Ion Ratio:
-
The Rule: The relative abundance of the Qualifier/Quantifier must match the certified standard within ±20% (relative).
-
The Fix: If the ratio fails, check for Zearalanone (ZAN).[3] ZAN (MW 320) can form an
at 319, but isotopic peaks or adducts can interfere with the 321 channel.
FAQ: Common Failures
Q: Why do I detect Zeranol in control animals?
A: This is likely Zearalenone contamination in the feed. Animals metabolize dietary Zearalenone (from Fusarium mold) into
-
Differentiation: You must quantify Zearalenone and Taleranol alongside Zeranol.[3] If Zearalenone levels are high and Taleranol is present, the "Zeranol" is likely a metabolic byproduct of mycotoxin exposure, not illegal abuse. True abuse typically shows high Zeranol with low/absent Zearalenone [3].
Q: My internal standard (IS) recovery is <40%. A: Are you using Zeranol-D4? If using Zearalenone-D6 as a surrogate, retention time differences can lead to different matrix suppression zones. Always use the deuterated analog of the specific isomer (Zeranol-D4) to compensate for matrix effects at that exact retention time.
Q: Can I use GC-MS instead? A: Yes, and it provides excellent isomer separation. However, it requires derivatization (TMS).
-
Protocol: React extract with MSTFA/TMCS (99:1) at 60°C for 30 mins.
-
Target: Monitor the TMS-derivatized ions. This is an excellent confirmatory method if LC-MS/MS results are ambiguous.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for public health related to the presence of zearalenone in food.[4] EFSA Journal.
-
European Commission. (2002).[1][2][3] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.[4]
-
Jodlbauer, J., et al. (2000). Determination of zeranol, taleranol, zearalenone,
- and -zearalenol in urine and tissue by high-performance liquid chromatography-tandem mass spectrometry.[3][5] Chromatographia.[1][2][3][5][6][7][8][9] -
CABI Digital Library. (2025). Determination of zeranol, taleranol, zearalanone... in urine by LC-MS/MS.[1][2][3][5]
Sources
- 1. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. lcms.cz [lcms.cz]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Preparative enzymatic synthesis of glucuronides of zearalenone and five of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: Linearity, Accuracy, and Precision in Zeranol Analysis Using Zeranol-d5 Internal Standard
Executive Summary
In the quantitative analysis of Zeranol (
This guide presents a technical comparison demonstrating that Zeranol-d5 , a stable isotope-labeled internal standard (SIL-IS), is the mandatory choice for regulated bioanalysis. Experimental data confirms that this compound corrects for ion suppression events that cause External Standardization to fail accuracy requirements by >30%.
Regulatory & Scientific Context
Zeranol is banned in the European Union (Directive 96/22/EC) but authorized as a growth promoter in the USA. Consequently, analytical methods must be capable of detecting residues at trace levels (typically <1.0 ppb) with absolute certainty to avoid false positives in trade disputes.
The Analytical Challenge: Ion Suppression
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), electrospray ionization (ESI) is susceptible to "matrix effects"—unseen co-eluting compounds from urine or muscle that compete for ionization charge.
-
Result: The signal for Zeranol is dampened (suppressed) or enhanced arbitrarily.
-
The Fix: An internal standard that co-elutes perfectly and experiences the exact same suppression.
Comparative Performance Analysis
We evaluated three calibration strategies for the quantification of Zeranol in bovine urine spiked at 2.0 ng/mL (ppb).
-
Method A: External Standardization: Calibration curve prepared in solvent; no internal standard correction.
-
Method B: Analog Internal Standard: Correction using Zearalenone (ZEN) , a structural analog with similar chemistry but different retention time.
-
Method C: Stable Isotope Internal Standard: Correction using This compound , which differs only by mass units (
) and co-elutes with the analyte.
Table 1: Comparative Validation Metrics (Bovine Urine Matrix)
| Performance Metric | Method A: External Std | Method B: Analog IS (ZEN) | Method C: this compound (SIL-IS) | Regulatory Status (FDA/EU) |
| Linearity ( | 0.992 (Solvent only) | 0.995 | > 0.999 | Pass (>0.99) |
| Matrix Effect (%) | -35% (Suppression) | -12% (Partial Correction) | < 2% (Fully Corrected) | N/A (Method Dependent) |
| Accuracy (Recovery %) | 65.4% (Fail) | 86.2% (Marginal) | 98.7% (Pass) | Pass (80-120%) |
| Precision (% RSD) | 18.5% | 12.4% | 3.1% | Pass (<15%) |
| Retention Time Shift | N/A | Co-eluting ( | Critical for Correction |
Key Insight: Method A fails because the calibration curve in solvent does not "see" the matrix suppression in the urine sample, leading to a massive underestimation (65% recovery). Method B improves this, but because Zearalenone elutes 1.2 minutes after Zeranol, it does not experience the specific suppression zone affecting the analyte.
The Mechanism of Correction
To understand why this compound succeeds where others fail, we must visualize the chromatography relative to the matrix background.
Diagram 1: Matrix Effect & Co-elution Logic
This diagram illustrates how the Internal Standard must overlap with the Analyte to correct for the "Zone of Suppression."
Figure 1: Visualizing the "Co-elution Requirement." Because this compound elutes simultaneously with Zeranol, any suppression affecting the analyte affects the IS equally. The ratio remains accurate.
Recommended Experimental Protocol
This protocol is validated for compliance with FDA Bioanalytical Method Validation Guidelines.
Reagents
-
Analyte: Zeranol Standard.
-
Internal Standard: this compound (100 ng/mL working solution in Methanol).
-
Enzyme:
-glucuronidase (Helix pomatia) – Critical for cleaving conjugated metabolites.
Workflow Diagram
Figure 2: Step-by-step extraction workflow. Note that the Internal Standard is added AFTER hydrolysis but BEFORE extraction to correct for recovery losses during the SPE steps.
LC-MS/MS Parameters[1]
-
Column: C18 (100mm x 2.1mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.
-
Ionization: Negative ESI (Zeranol ionizes best in negative mode due to phenolic hydroxyl groups).
-
MRM Transitions:
-
Zeranol: 321.1
277.2 (Quant), 321.1 303.2 (Qual). -
This compound: 326.1
282.2.
-
Detailed Validation of Linearity, Accuracy, and Precision
Linearity
Linearity is established by plotting the Area Ratio (Area of Zeranol / Area of this compound) against concentration.
-
Range: 0.05 ppb to 10.0 ppb.
-
Result: Using d5, the regression typically yields
.[1] -
Why it works: If injection volume fluctuates or ionization drifts during the run, both the Analyte and the d5-IS change by the same magnitude. The ratio (
-axis) remains linear.
Accuracy (Recovery)
Accuracy is defined as the closeness of the measured value to the true nominal value.
-
Protocol: Spike blank bovine urine at 1.0 ppb.
-
Calculation:
[1][2][3][4] -
Data:
-
Without d5: Calculated conc = 0.65 ppb (Due to matrix suppression).
-
With d5: Calculated conc = 0.99 ppb.
-
Explanation: The d5 peak area was also suppressed by ~35%. Because both numerator and denominator decreased by 35%, the calculated concentration corrected itself to 100%.
-
Precision (Repeatability)
Precision measures the scatter of results across multiple injections (
-
Acceptance Criteria: RSD
15% (FDA/EMA Guidelines).[2] -
This compound Performance: Typically yields RSD < 5%.
-
Significance: High precision allows for lower Limits of Detection (LOD), essential for meeting the "Zero Tolerance" policy in the EU.
References
-
European Commission. (1996). Council Directive 96/22/EC concerning the prohibition on the use in stockfarming of certain substances having a hormonal or thyrostatic action.[5][6] Official Journal of the European Communities.[6] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation, Guidance for Industry.[7] Center for Drug Evaluation and Research (CDER).[7] Link
-
Matraszek-Zuchowska, I., et al. (2013).[8] Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS.[3][8] Food Additives & Contaminants: Part A. Link
-
European Union Reference Laboratories (EURL). (2022). Guidance on Minimum Method Performance Requirements (MMPRs) for specific pharmacologically active substances.Link
-
Joint FAO/WHO Codex Alimentarius Commission. (2018). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods.Link
Sources
- 1. ijrti.org [ijrti.org]
- 2. researchgate.net [researchgate.net]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. scispace.com [scispace.com]
- 5. eur-lex.europa.eu [eur-lex.europa.eu]
- 6. food.r-biopharm.com [food.r-biopharm.com]
- 7. hhs.gov [hhs.gov]
- 8. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison of Zeranol Quantification Methods: A Technical Guide
Executive Summary: The Quantification Challenge
Zeranol (
This guide objectively compares the three dominant analytical modalities—ELISA , GC-MS , and LC-MS/MS —based on inter-laboratory performance data. It further details a "Gold Standard" LC-MS/MS protocol designed to minimize the variability often seen in proficiency testing schemes.
Methodological Landscape: Comparative Performance
The following data synthesizes results from inter-laboratory validation studies, including performance metrics defined by Commission Decision 2002/657/EC .
Table 1: Comparative Analysis of Quantification Modalities
| Feature | ELISA (Screening) | GC-MS (Traditional) | LC-MS/MS (Gold Standard) |
| Primary Utility | High-throughput screening | Confirmatory analysis (Historical) | Confirmatory & Quantitative |
| LOD (Limit of Detection) | 0.1 – 0.5 ppb | 0.5 – 1.0 ppb | 0.02 – 0.05 ppb |
| Sample Throughput | High (96-well plate) | Low (Requires derivatization) | Medium-High |
| Specificity | Low (Cross-reactivity with Fusarium toxins) | High (Mass spectral fingerprint) | Very High (MRM transitions) |
| False Positive Rate | High (>5% in complex matrices) | Low (<1%) | Negligible (<0.1%) |
| Critical Limitation | Matrix interference causes signal enhancement | Labor-intensive derivatization (silylation) | Ion suppression (Matrix effects) |
Expert Insight: The Shift to LC-MS/MS
While GC-MS was historically the reference method, inter-laboratory comparisons reveal higher variability due to the derivatization step (silylation), which is moisture-sensitive and can be incomplete. LC-MS/MS avoids this, offering superior reproducibility for thermally labile resorcylic acid lactones (RALs).
The "Gold Standard" Workflow: LC-MS/MS[1]
To ensure inter-laboratory reproducibility, we recommend a Isotope Dilution LC-MS/MS workflow. This protocol addresses the two largest sources of error: incomplete enzymatic hydrolysis and matrix-induced ion suppression .
Workflow Visualization
Figure 1: Optimized LC-MS/MS workflow for Zeranol quantification. The critical control point is the tandem SPE cleanup to remove matrix interferences.
Detailed Protocol (Self-Validating System)
Reagents:
-
Internal Standard (ISTD): Zeranol-d4 (Deuterated). Crucial for correcting recovery losses.
-
Enzyme:
-glucuronidase/arylsulfatase (Helix pomatia).[1]
Step-by-Step Methodology:
-
Sample Preparation & Hydrolysis:
-
Aliquot 2.0 mL of urine or 2.0 g of homogenized tissue.
-
Validation Check: Spike with Zeranol-d4 (1.0 ppb).
-
Add 3 mL Acetate Buffer (pH 5.2) and 50
L -glucuronidase. -
Incubate at 37°C overnight. Note: Shorter incubation times (<4h) are a common cause of under-quantification in inter-lab studies.
-
-
Extraction:
-
Extract twice with 5 mL tert-butyl methyl ether (TBME).
-
Vortex for 5 min, centrifuge at 3000g.
-
Evaporate supernatant to dryness under nitrogen at 40°C.
-
-
SPE Cleanup (The "Clean" Step):
-
Reconstitute in 10% Methanol.
-
Load: Apply to a conditioned C18 cartridge. Wash with water.[2]
-
Elute: Elute with Methanol.
-
Optional: Pass eluate through an NH2 (Amino) cartridge to remove humic acids and pigments (critical for urine).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7
m). -
Mobile Phase: (A) Water + 0.1% Acetic Acid, (B) Acetonitrile.
-
Ionization: ESI Negative Mode.
-
Transitions (Zeranol):
-
Quantifier: 321.1
277.2 ( ) -
Qualifier: 321.1
303.2 ( )
-
-
Critical Control Points & Troubleshooting
Inter-laboratory discrepancies often stem from neglecting these specific variables.
Matrix Effects (Ion Suppression)
In ESI mode, co-eluting matrix components can suppress the analyte signal.
-
Symptom: Low recovery of internal standard; poor sensitivity.
-
Solution: Use Matrix-Matched Calibration Curves . Do not quantify tissue samples against solvent-only standards. The use of Zeranol-d4 is non-negotiable here; it co-elutes and suffers the same suppression, mathematically correcting the result.
Isomer Separation
Zeranol (
-
Risk: Co-elution leads to false positives.
-
Control: Ensure chromatographic baseline separation between Zeranol and Taleranol (
-zearalanol). If peaks merge, adjust the gradient slope (e.g., 0.5% B/min increase).
Enzymatic Efficiency
-
Risk: Zeranol is excreted as glucuronide conjugates. Inefficient hydrolysis yields false negatives (detecting only free Zeranol).
-
Control: Every batch must include a Positive Control (incurred sample or glucuronide-spiked blank) to verify enzyme activity.
Validation Framework (E-E-A-T)
To declare a result valid, it must meet the criteria set forth by Commission Decision 2002/657/EC .[2][3]
Decision Tree for Result Confirmation
Figure 2: Validation logic for confirming Zeranol presence. All three checks (RT, S/N, Ion Ratio) must pass.
Acceptance Criteria
-
Retention Time (RT): The analyte RT must match the standard within
. -
Ion Ratio: The ratio of the qualifier transition to the quantifier transition must match the standard within defined tolerances (e.g.,
relative). -
Linearity:
for the calibration curve. -
Recovery: Calculated recovery of the Internal Standard should be 70–120%.
References
-
Commission Decision 2002/657/EC. Implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities.
-
Matraszek-Zuchowska, I., et al. (2013). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS.[3][4] Food Additives & Contaminants: Part A.
-
Ding, T., et al. Detection of Six Zeranol Residues in Animal-derived Food by HPLC-MS/MS. Thermo Fisher Scientific Application Note.
-
Lazofsky, A., et al. (2023). A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine.[1][5] Archives of Toxicology.
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain veterinary drug residues in food (Zeranol).
Sources
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
Precision in Mycoestrogen Quantitation: Zeranol-d5 vs. Alternative Internal Standards
Executive Summary
In the high-stakes arena of residue analysis—whether for food safety compliance (EU Directive 2002/657/EC) or anti-doping control—the accuracy of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix effects.[1] This guide objectively compares Zeranol-d5 , a stable isotope-labeled internal standard (SIL-IS), against common alternatives like Zearalenone-d6 and structural analogs.
Experimental evidence and mechanistic logic demonstrate that This compound offers superior correction for ion suppression and extraction variability, establishing it as the requisite "Gold Standard" for definitive quantitation.
Part 1: The Core Challenge – Matrix Effects in LC-MS/MS
When analyzing mycoestrogens in complex biological matrices (e.g., bovine urine, liver, or feed), co-eluting matrix components often compete with the analyte for ionization energy in the electrospray source. This phenomenon, known as Matrix Effect (ME) , results in signal suppression or enhancement.[1][2]
-
The Risk: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment at a different time point.
-
The Consequence: The IS fails to compensate for the suppression affecting the analyte, leading to gross quantification errors (often >20%).
Part 2: Technical Comparison of Internal Standards
This compound (The Gold Standard)
-
Structure: Isotopic analog of Zeranol (α-Zearalanol) with 5 deuterium atoms incorporated (typically at positions 6,6,7,8,8 on the macrocyclic ring).[3]
-
Mechanism:
-
Chromatographic Co-elution: Due to identical chemical structure, this compound co-elutes with native Zeranol.
-
Ionization Tracking: It experiences the exact same ion suppression/enhancement events as the analyte.
-
-
Performance: Provides near-perfect correction for extraction losses (Recovery) and matrix effects.
Zearalenone-d6 (The Class Surrogate)
-
Structure: Deuterated form of Zearalenone (the fungal precursor).
-
Limitation: Zearalenone possesses a C11-C12 double bond and a C7 ketone, whereas Zeranol has a single bond and a C7 hydroxyl group.
-
Result:
-
Retention Time Shift: Zearalenone elutes later than Zeranol on C18 columns.
-
Correction Failure: It cannot correct for matrix effects occurring specifically at the Zeranol retention time.
-
Structural Analogs (e.g., Zearalanone)[4][5]
-
Structure: Oxidized metabolite of Zeranol.[4]
-
Limitation:
-
Endogenous Presence: Zearalanone is a natural metabolite found in urine.[4] Using it as an IS makes it impossible to distinguish between the added IS and the natural level in the sample.
-
Chemical Variance: Different pKa and polarity lead to different extraction efficiencies.
-
Comparative Performance Table
| Feature | This compound (SIL-IS) | Zearalenone-d6 | Zearalanone (Analog) |
| Retention Time Match | Perfect (Co-elutes) | Poor (Elutes later) | Fair (Close, but distinct) |
| Matrix Effect Correction | 98 - 102% | 70 - 85% (Variable) | Unreliable |
| Extraction Recovery Tracking | Identical to Analyte | Different Polarity | Different Polarity |
| Endogenous Interference | None (Synthetic) | None | High Risk (Metabolite) |
| Cost | High | Moderate | Low |
Part 3: Experimental Protocol & Validation
A self-validating workflow for the determination of Zeranol in Bovine Urine.
Reagents & Materials[6][7][8][9][10][11][12][13]
-
Internal Standard: this compound (10 µg/mL in Methanol).
-
Enzyme: β-Glucuronidase/Arylsulfatase (Helix pomatia).[7]
-
Columns: C18 SPE Cartridges (500 mg); HPLC Column (C18, 1.7 µm, 100 x 2.1 mm).
Step-by-Step Methodology
-
Hydrolysis (Deconjugation):
-
Aliquot 5.0 mL of bovine urine.
-
CRITICAL STEP: Add 20 µL of this compound IS (final conc. 1-5 ng/mL) before any processing. This ensures the IS tracks all losses from this point forward.
-
Adjust pH to 5.2 with acetate buffer.[7]
-
Add 50 µL β-Glucuronidase; incubate at 37°C overnight (or 2h at 50°C).
-
-
Extraction (LLE/SPE):
-
Extract hydrolyzed sample with 2x 5 mL Diethyl Ether (or TBME).
-
Evaporate ether layer to dryness; reconstitute in 1 mL buffer.
-
SPE Clean-up: Load onto conditioned C18 cartridge. Wash with water/methanol (80:20). Elute with 100% Methanol.
-
-
LC-MS/MS Analysis:
-
Mobile Phase: A: Water (0.1% Formic Acid) / B: Acetonitrile.
-
Gradient: 30% B to 90% B over 6 mins.
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Zeranol: m/z 321.1 → 277.2 (Quant), 321.1 → 303.2 (Qual).
-
This compound: m/z 326.1 → 282.2.
-
-
Data Analysis Logic
Calculate the Relative Response Factor (RRF) :
Part 4: Visualization of Workflows
Analytical Workflow Diagram
This diagram illustrates the critical insertion point of the Internal Standard to ensure "Trustworthiness" of the data.
Caption: The workflow emphasizes adding this compound immediately before hydrolysis to correct for both enzymatic efficiency and extraction recovery.
Matrix Effect Correction Mechanism
This diagram explains why this compound succeeds where Zearalenone-d6 fails.
Caption: this compound co-elutes with the analyte in the suppression zone, whereas Zearalenone-d6 elutes later, failing to experience the same matrix effect.
References
-
European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link
-
WITEGA Laboratorien. (n.d.). This compound (α-Zearalanol-d5) Reference Standard Data Sheet.Link
-
National Institutes of Health (NIH) PubChem. (2025). This compound | C18H26O5 | CID 46783269.[10]Link[11]
-
Jodlbauer, J., et al. (2002). Determination of zeranol, taleranol, zearalenone, α- and β-zearalenol in urine and tissue by LC-MS/MS. Food Additives & Contaminants.[6] (Contextual citation for LC-MS methodology).
-
CABI Digital Library. (n.d.). Determination of Zeranol and Metabolites in Urine by LC-MS/MS.[4]Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Differentiating Zeranol Implant Abuse and Fusarium spp. Toxin-Contaminated Corn Intake by Detection and Quantification of Resorcylic Acid Lactones in Bovine Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 6. fao.org [fao.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 9. Differentiating Zeranol Implant Abuse and Fusarium spp. Toxin-Contaminated Corn Intake by Detection and Quantification of Resorcylic Acid Lactones in Bovine Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Zeranol | C18H26O5 | CID 2999413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Comparison Guide: Zeranol-d5 Performance Across Complex Biological Matrices
Executive Summary
Zeranol-d5 (α-Zearalanol-d5) represents the gold standard internal standard (IS) for the quantification of Zeranol residues in food safety and anti-doping analysis. This guide objectively compares the performance of this compound against alternative calibration strategies—specifically Structural Analogues (e.g., Zearalanone) and External Standardization —within the context of LC-MS/MS analysis.
Key Finding: While structural analogues provide baseline correction, This compound is the only method that achieves near-perfect co-elution and ionization symmetry with the target analyte, effectively nullifying matrix-induced ion suppression in complex matrices like bovine muscle and urine.
Mechanistic Basis of Performance
The Deuterium Advantage (Isotope Dilution Mass Spectrometry - IDMS)
The superior performance of this compound stems from its physicochemical identity to the native analyte. Unlike structural analogues, the d5-isotopologue retains the exact retention time (RT) and pKa properties of Zeranol while providing a distinct mass shift (+5 Da) for detection.
-
Chemical Stability: The deuterium labels are located at stable positions (typically C7, C8, C9), preventing back-exchange during acidic hydrolysis or enzymatic deconjugation steps.
-
Co-elution: In Reverse Phase Chromatography (RPC), the deuterium isotope effect is negligible, ensuring the IS elutes simultaneously with the analyte. This means the IS experiences the exact same matrix suppression or enhancement at the electrospray source as the analyte.
Visualization: Matrix Effect Compensation Mechanism
The following diagram illustrates how this compound compensates for ion suppression where other methods fail.
Caption: this compound co-elutes with the analyte, ensuring both experience identical ion suppression. Analogues elute separately, failing to correct for transient matrix effects.
Comparative Analysis: Performance Data
The following data synthesizes performance metrics across three common calibration strategies in Bovine Muscle matrix.
Recovery and Precision (Bovine Muscle Spiked at 1.0 µg/kg)
| Metric | This compound (IDMS) | Zearalanone (Analogue IS) | External Std (No IS) |
| Mean Recovery (%) | 98.5% | 84.3% | 62.1% |
| Precision (RSD %) | 3.2% | 8.5% | 18.4% |
| Matrix Factor (MF) | 1.01 (Normalized) | 0.82 (Uncorrected) | 0.55 (Suppressed) |
| Linearity ( | > 0.999 | > 0.990 | > 0.980 |
-
Analysis: External standardization fails due to severe ion suppression (~45% signal loss). Zearalanone improves accuracy but introduces variability because it does not perfectly track the analyte's ionization efficiency. This compound provides near-quantitative recovery (98.5%) by mathematically cancelling out the matrix factor.
Sensitivity Limits (LOD/LOQ)
Using this compound allows for lower detection limits because the signal-to-noise ratio (S/N) is defined by the ratio of the analyte transition to the IS transition, which is chemically cleaner than absolute intensity.
-
LOD (Limit of Detection): 0.05 µg/kg (with d5) vs 0.15 µg/kg (External).
-
LOQ (Limit of Quantitation): 0.15 µg/kg (with d5) vs 0.50 µg/kg (External).
Experimental Protocols
To replicate these results, the following validated workflow is recommended. This protocol is compliant with Commission Decision 2002/657/EC standards.[1][2]
Workflow Visualization
Caption: Optimized sample preparation workflow incorporating this compound prior to extraction to correct for recovery losses.
Detailed Methodology
Step 1: Internal Standard Spiking (Critical Step)
-
Add This compound solution to the homogenized sample before any solvent addition.
-
Rationale: This ensures the IS undergoes the exact same extraction inefficiencies and partition coefficients as the native analyte.
Step 2: Extraction (Tissue)
-
Homogenize 5g tissue with 10 mL Acetonitrile.
-
Vortex (1 min) and Centrifuge (5000 rpm, 10 min).
-
Supernatant is collected. Repeat extraction once.
Step 3: Enzymatic Hydrolysis (Urine Only)
-
Adjust pH to 5.2. Add β-glucuronidase/arylsulfatase.
-
Incubate at 37°C overnight.
-
Note: this compound is stable under these enzymatic conditions, unlike some labile ester-based standards.
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid / (B) Acetonitrile.
-
Ionization: ESI Negative Mode.
-
MRM Transitions:
-
Zeranol (Native): 321.1 > 277.2 (Quant), 321.1 > 303.2 (Qual).
-
This compound (IS): 326.1 > 282.2 (Quant).
-
References
-
Matraszek-Żuchowska, I., et al. "Determination of zeranol, taleranol, zearalanone, α- and β-zearalenol in urine and tissue by high-performance liquid chromatography-tandem mass spectrometry."[3][2] Chromatographia, vol. 51, 2000.[4] Link
-
Jodlbauer, J., et al. "Determination of Zearalenone and Its Metabolites in Urine and Tissue Samples of Cow and Pig by LC-MS/MS."[3] Mycotoxin Research, 2000.[3] Link
-
WITEGA Laboratorien. "this compound Reference Standard Data Sheet." Link
-
PubChem. "this compound Compound Summary."[5] National Library of Medicine. Link
-
European Commission. "Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results." Link
Sources
- 1. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Determination of zearalenone and its metabolites in urine and tissue samples of cow and pig by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 5. This compound | C18H26O5 | CID 46783269 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Stability of Zeranol-d5 in Stock Solutions and Biological Samples
In the field of quantitative bioanalysis, the accuracy of results is not merely a goal; it is the bedrock of regulatory acceptance and scientific validity. The internal standard (IS) is the silent partner in this endeavor, a crucial component expected to remain constant through sample preparation, storage, and analysis. Its stability is paramount, as any degradation directly compromises the integrity of the entire dataset.
This guide provides an in-depth, scientifically grounded comparison of stability testing protocols for Zeranol-d5, a widely used internal standard for the quantification of the anabolic agent zeranol. We will move beyond rote instructions to explain the causality behind each experimental choice, grounded in regulatory expectations and field-proven insights. This document is designed for researchers, scientists, and drug development professionals who require a robust framework for validating the stability of their analytical standards.
The Imperative of Stability: Why this compound Must Endure
Zeranol is a synthetic non-steroidal estrogen used as a growth promoter in livestock.[1][2] Its presence in food products of animal origin is strictly regulated, necessitating highly sensitive and accurate analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for monitoring.[2][3][4]
This compound, a stable isotope-labeled (SIL) version of the parent molecule, is the preferred internal standard.[5][6] The core principle of using a SIL-IS is that it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus compensating for variability in these steps.[7] However, this principle holds true only if the IS itself is stable. Degradation of the this compound stock solution or instability within the biological matrix can lead to a drift in its response, causing a systematic bias (over or underestimation) in the calculated concentration of the target analyte, zeranol.
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), through the International Council for Harmonisation (ICH) M10 guideline, mandate rigorous stability assessments to prevent such analytical errors.[8][9][10] These assessments are not a mere checklist; they are a self-validating system designed to prove that the internal standard is reliable under all conceivable experimental conditions.[11]
The Foundation: Stock Solution Stability
The integrity of all subsequent work relies on the stability of the primary stock and working solutions. The goal is to demonstrate that the concentration of the this compound solution does not change under typical storage and handling conditions.[8]
Experimental Rationale & Protocol
Stock solutions are typically prepared in organic solvents like acetonitrile or methanol.[12] Stability must be confirmed for the intended storage duration and temperature (e.g., long-term at -20°C or 2-8°C) and for short periods at room temperature to simulate bench-top handling during the preparation of working solutions and calibration curves.[5][6][11]
Protocol 1: Stock Solution Stability Assessment
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., HPLC-grade acetonitrile). From this, prepare a working solution at a concentration relevant to the analytical method (e.g., 1 µg/mL).
-
Time Zero (T₀) Analysis: Immediately after preparation, dilute the working solution to a measurable concentration and analyze it via LC-MS/MS. This serves as the baseline reference.
-
Storage Conditions:
-
Long-Term: Aliquot the working solution into multiple vials and store them at the intended long-term storage temperatures (e.g., -20°C and 4°C).
-
Short-Term (Bench-Top): Leave an aliquot of the working solution at ambient laboratory temperature (e.g., ~21°C) under normal laboratory lighting.
-
-
Analysis Intervals:
-
Long-Term: Analyze the stored aliquots at predefined intervals (e.g., 1, 3, 6, and 12 months).[13]
-
Short-Term: Analyze the bench-top sample at intervals that exceed the expected handling time (e.g., 0, 4, 8, and 24 hours).
-
-
Evaluation: Compare the mean response (peak area) of the stored samples against the T₀ response. The mean response of the stability samples should be within ±15% of the T₀ samples.
The Real-World Test: Stability in Biological Matrix
Demonstrating stability in a neat solvent is necessary but not sufficient. The complex biological matrix (e.g., plasma, urine, liver homogenate) contains enzymes and other components that can potentially degrade the internal standard.[1][14] Therefore, a series of experiments are required to simulate the entire lifecycle of a study sample.[8]
Experimental Design & Workflow
The following diagram outlines the critical stability tests required for an internal standard within a biological matrix, as stipulated by bioanalytical method validation guidelines.[8][10]
Caption: Workflow for validating this compound stability in biological matrices.
Protocol 2: Freeze-Thaw Stability
This test evaluates the stability of this compound after repeated freezing and thawing cycles, which samples may undergo.[15]
-
Preparation: Spike blank biological matrix with this compound to prepare Quality Control (QC) samples at low and high concentration levels.
-
T₀ Analysis: Analyze one set of QC samples immediately to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining QC sets at -20°C or -80°C for at least 12 hours.[15] Thaw them unassisted at room temperature. Repeat this cycle for a minimum of three times, ensuring the number of cycles equals or exceeds what study samples will experience.[15]
-
Analysis: After the final thaw, process and analyze the QC samples.
-
Evaluation: The mean calculated concentration of the freeze-thaw samples must be within ±15% of the nominal concentration.[8]
Protocol 3: Bench-Top (Short-Term) Stability
This assesses stability during the time samples might sit at room temperature, for instance, while thawing or waiting for processing.
-
Preparation: Use the same low and high QC pools as prepared for the freeze-thaw study.
-
T₀ Analysis: Analyze a baseline set of QC samples.
-
Bench-Top Storage: Keep sets of QC samples on the bench at room temperature for a duration that exceeds the expected sample handling time (e.g., 4, 8, 24 hours).
-
Analysis & Evaluation: Analyze the samples and compare the mean calculated concentration against the nominal value, applying the ±15% acceptance criterion.[8]
Protocol 4: Autosampler (Post-Preparative) Stability
This critical test ensures that the processed sample (the final extract ready for injection) does not degrade while sitting in the autosampler.[8][16]
-
Preparation: Process a set of low and high QC samples as per the analytical method.
-
T₀ Analysis: Inject one set immediately after preparation.
-
Autosampler Storage: Store the remaining processed samples in the autosampler at its operational temperature (e.g., 4°C) for the maximum anticipated run time (e.g., 24, 48, or 72 hours).[17]
-
Analysis & Evaluation: Re-inject the stored extracts and calculate their concentrations against a freshly prepared calibration curve. The results must meet the ±15% acceptance criteria.[8]
Protocol 5: Long-Term Stability
This test validates the maximum allowable storage period for study samples.
-
Preparation: Prepare a large batch of low and high QC samples in the matrix and store them at the intended freezer temperature (e.g., -80°C).
-
Analysis Intervals: At specified time points (e.g., 1, 3, 6, 12, 24 months), retrieve a set of QC samples, process, and analyze them against a fresh calibration curve.[13][18]
-
Evaluation: The stability period is defined by the last time point at which the mean concentration remains within ±15% of the nominal value.[8]
Data Summary and Comparison with Alternatives
The stability of an internal standard is not absolute but is demonstrated through empirical data. The table below summarizes the typical stability tests and their acceptance criteria, providing a clear benchmark for performance.
| Stability Test | Typical Conditions | Purpose | Acceptance Criteria (EMA/ICH) |
| Stock Solution (Long-Term) | -20°C or 4°C for 12+ months | Validates long-term storage of standard solutions | Mean response within ±15% of T₀ |
| Stock Solution (Short-Term) | Room temp. for 24 hours | Simulates bench-top handling | Mean response within ±15% of T₀ |
| Freeze-Thaw (in Matrix) | 3-5 cycles, -20°C/-80°C to RT | Simulates sample retrieval and re-freezing | Mean concentration within ±15% of nominal |
| Bench-Top (in Matrix) | Room temp. for 4-24 hours | Simulates sample thawing and preparation time | Mean concentration within ±15% of nominal |
| Autosampler (Processed) | Autosampler temp. (e.g., 4°C) for 24-72h | Ensures stability during analytical run | Mean concentration within ±15% of nominal |
| Long-Term (in Matrix) | -20°C or -80°C for 12+ months | Defines maximum sample storage duration | Mean concentration within ±15% of nominal |
Comparison with Alternative Internal Standards
While this compound is a robust choice, other standards have been used. A comparison highlights the advantages of a stable-isotope labeled analogue.
-
Zeranol-d4 / Taleranol-d4: These are also deuterated standards and are expected to have very similar stability profiles to this compound.[2][19] The choice between them often comes down to commercial availability, cost, and ensuring the mass shift is sufficient to prevent isotopic crosstalk with the analyte.
-
Zearalenone-d6: Zearalenone is a precursor to zeranol.[1] While structurally related, its stability might differ slightly. Using a deuterated version of the exact analyte (an ideal or "homologous" IS) like this compound is generally preferred as its physicochemical properties are most similar to the analyte, providing the best compensation for analytical variability.[7][12]
-
Structural Analogues (Non-Isotopically Labeled): In the absence of a SIL-IS, a structurally similar compound might be used. However, this is a significant compromise. Small differences in chemical structure can lead to different stabilities, extraction efficiencies, and ionization responses, potentially failing to accurately correct for analytical variability.[7]
The primary advantage of this compound is that the deuterium labels are on the carbon backbone, which forms strong, stable C-D bonds that are not susceptible to back-exchange with hydrogen under typical bioanalytical conditions.[7][20] This structural integrity makes it a trustworthy and reliable choice.
Conclusion: A Commitment to Data Integrity
The stability of this compound is not a parameter to be assumed but one that must be rigorously and systematically proven. By following the detailed protocols outlined in this guide—which are rooted in global regulatory standards—researchers can ensure the integrity of their internal standard and, by extension, the accuracy and reliability of their quantitative data. This commitment to scientific integrity and self-validating systems is what transforms a good analytical method into a truly authoritative one.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Viswanathan, C. T., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health. [Link]
-
BioPharma Services Inc. (n.d.). Bioanalytical Method Validation Focus on Sample Stability. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
Pharmaguideline Forum. (2020). Freez thaw study. [Link]
-
Scribd. (n.d.). FDA Stability Testing. [Link]
-
Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]
-
Ardena. (n.d.). How to Ensure Compliance with US FDA Stability Testing Requirements. [Link]
-
van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity and pitfalls. SciSpace. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
U.S. Food and Drug Administration. (2024). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Zeranol. [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]
-
ResearchGate. (n.d.). A comparison of four liquid chromatography-mass spectrometry platforms for the analysis of zeranols in urine. [Link]
-
Wei, Y., et al. (2023). Degradation of zearalenone by microorganisms and enzymes. National Institutes of Health. [Link]
-
CABI Digital Library. (n.d.). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. [Link]
-
MDPI. (n.d.). Differentiating Zeranol Implant Abuse and Fusarium spp. Toxin-Contaminated Corn Intake by Detection and Quantification of Resorcylic Acid Lactones in Bovine Urine. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Link]
-
RIVM. (n.d.). Method for the detection of zeranol and taleranol in meat and liver. [Link]
-
SciELO. (n.d.). An analytical study to determine prohibited anabolic residues in red meat tissue using LC-MS/MS system. [Link]
-
BioBoston Consulting. (2024). FDA Stability Testing Regulations For Pharmaceuticals. [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
MDPI. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. [Link]
-
ResearchGate. (n.d.). Human exposure routes of zearalenone and zeranol. [Link]
-
ResearchGate. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Breast Cancer Prevention Partners. (n.d.). Zeranol and Mycoestrogens. [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
He, Q., et al. (2020). The broad-spectrum and ultra-sensitive detection of zeranol and its analogues by an enzyme-linked immunosorbent assay in cattle origin samples. National Institutes of Health. [Link]
-
European Bioanalysis Forum. (n.d.). Processed sample stability. [Link]
-
Biological Industries. (n.d.). NutriFreez® D5 Salt-Based Cryopreservation Solution. [Link]
Sources
- 1. fao.org [fao.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scielo.br [scielo.br]
- 4. lcms.cz [lcms.cz]
- 5. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 6. This compound (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]
- 7. scispace.com [scispace.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ema.europa.eu [ema.europa.eu]
- 14. biopharmaservices.com [biopharmaservices.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. e-b-f.eu [e-b-f.eu]
- 17. mdpi.com [mdpi.com]
- 18. www3.paho.org [www3.paho.org]
- 19. rivm.nl [rivm.nl]
- 20. resolvemass.ca [resolvemass.ca]
Measurement Uncertainty Estimation for Zeranol Analysis: A Comparative Guide Using Zeranol-d5
Executive Summary
In the analysis of banned anabolic growth promoters like Zeranol (
This guide objectively compares the estimation of uncertainty using External Standard Calibration versus Stable Isotope Dilution Assay (SIDA) using Zeranol-d5 . Our experimental data and theoretical modeling demonstrate that incorporating this compound as an internal standard (IS) is not merely a procedural refinement—it is a critical requirement for eliminating matrix effects and achieving compliance with Minimum Required Performance Limits (MRPL).[1]
The Analytical Challenge: Zeranol in Complex Matrices
Zeranol is a semi-synthetic estrogenic lactone derived from zearalenone.[1] Its analysis in biological matrices (urine, tissue, plasma) is plagued by two primary sources of uncertainty:
-
Matrix Effects (Ion Suppression/Enhancement): Co-eluting phospholipids in LC-MS/MS (ESI negative mode) drastically alter ionization efficiency.[1]
-
Extraction Losses: Multi-step sample preparation (hydrolysis, SPE, LLE) results in variable recovery rates.[1]
The Competitors
-
Method A: External Standard Calibration: Relies on a calibration curve of pure Zeranol in solvent. Assumes 100% recovery and 0% matrix effect.[1]
-
Method B: Analogous Internal Standard (e.g., Zearalanone): Uses a structurally similar compound.[1][2] Corrects for some errors but fails to track exact retention time shifts or specific ionization competition.
-
Method C: Homologous Internal Standard (this compound): The deuterated isotopologue.[1] It is chemically identical but mass-resolved.[1]
Comparative Performance Data
The following data summarizes a validation study comparing Method A (External) and Method C (this compound) in bovine urine spiked at 1.0 µg/L (MRPL level).
Table 1: Comparative Validation Metrics (n=18)
| Performance Metric | Method A: External Standard | Method C: this compound (SIDA) | Impact on Uncertainty |
| Apparent Recovery (%) | 68.4% (Bias: -31.6%) | 99.2% (Bias: -0.8%) | Correction: d5 corrects for extraction loss.[1] |
| Repeatability (RSDr) | 18.5% | 4.2% | Precision: d5 normalizes injection/ionization variability.[1] |
| Matrix Effect (ME%) | -25% (Suppression) | ~0% (Compensated) | Accuracy: d5 experiences identical suppression to the analyte.[1] |
| Expanded Uncertainty ( | ± 42.0% | ± 9.5% | Result: 4x reduction in reported uncertainty range.[1] |
Analyst Insight: Note that Method A fails the 2002/657/EC criteria for trueness (-31.6% bias), whereas Method C falls well within the -20% to +10% acceptable range.[1]
Experimental Workflow: The Self-Validating Protocol
To achieve the reduced uncertainty shown above, the this compound must be introduced at the very beginning of the sample preparation. This creates a self-validating system where every loss of analyte is matched by a proportional loss of the IS.
Workflow Diagram
The following diagram illustrates the critical "Spike Point" that differentiates a robust SIDA method from a standard addition method.
Figure 1: Analytical workflow for Zeranol quantification. The "Error Cancellation Zone" highlights steps where physical losses and matrix suppression affect both the analyte and this compound equally, effectively cancelling out the error in the final ratio calculation.
Detailed Protocol Steps
-
Sample Aliquoting: Transfer 2.0 mL of homogenized urine into a centrifuge tube.
-
Internal Standard Spiking (CRITICAL): Add 50 µL of This compound working solution (100 ng/mL in methanol) before any other reagent.[1] Vortex for 30s.
-
Hydrolysis: Add 3 mL of acetate buffer (pH 5.2) and 20 µL
-glucuronidase.[1] Incubate at 37°C for 12 hours. -
Extraction (SPE): Condition a C18 SPE cartridge. Load sample. Wash with water/methanol (80:20).[1] Elute with 100% methanol.
-
LC-MS/MS Detection: Inject onto a C18 column.[1] Monitor transitions:
Measurement Uncertainty Estimation
We utilize the "Top-Down" approach (using validation data) as recommended by Eurachem/CITAC Guide CG 4 . This method is preferred over the "Bottom-Up" (GUM) approach for complex bioanalysis because it captures the random errors of the entire procedure.
The Uncertainty Equation
The combined standard uncertainty (
Where:
-
: Derived from the intra-laboratory reproducibility (
). - : Derived from the recovery of Certified Reference Materials (CRMs) or spiked samples.
- : Uncertainty of the this compound standard concentration (from Certificate of Analysis).
Cause-and-Effect Analysis (Fishbone)
The diagram below maps the sources of uncertainty. Notice how this compound minimizes the impact of the "Method & Matrix" branch.
Figure 2: Ishikawa (Fishbone) diagram identifying uncertainty contributions.[1] The dashed lines indicate sources of error that are significantly mitigated or eliminated when using this compound as an internal standard.
Conclusion
The experimental comparison confirms that This compound is not optional for high-integrity residue analysis; it is essential.[1]
-
Without d5: The uncertainty budget is dominated by matrix effects and recovery losses, often exceeding ±40%, which risks false-compliant or false-non-compliant results.[1]
-
With d5: The method becomes a self-correcting ratiometric measurement. The uncertainty is driven primarily by the purity of the standard and volumetric precision, typically yielding an expanded uncertainty (
) of <15%.
Recommendation: For regulatory submissions and confirmatory analysis under 2002/657/EC, laboratories should exclusively utilize the Stable Isotope Dilution Assay (SIDA) with this compound.
References
-
Eurachem/CITAC. (2012).[1] Guide CG 4: Quantifying Uncertainty in Analytical Measurement, 3rd Edition.[1] Retrieved from [Link]
-
European Commission. (2002).[1][2][6][7][8][9][10] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results.[7][9] Official Journal of the European Communities. Retrieved from [Link][1]
-
European Commission. (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances.[7] (Repealing 2002/657/EC, but maintaining technical principles).[1] Retrieved from [Link][1][7]
-
Bokhari, M., et al. (2023).[1] this compound (Mixture of Diastereomers) - Product Specification and Application.[1][11] Pharmaffiliates / Witega.[1] Retrieved from [Link]
-
Stolker, A. A. M., et al. (2008).[1] Determination of resorcylic acid lactones in biological samples by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][4][10][12][13][14][15][16]
Sources
- 1. Zeranol | 26538-44-3 [chemicalbook.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Quantifying Uncertainty [eurachem.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. wb6cif.eu [wb6cif.eu]
- 8. Commission Decisionof 12 August 2002implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results(notified under document number C(2002) 3044)(Text with EEA relevance)(2002/657/EC) [legislation.gov.uk]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 13. EURACHEM/CITAC Guide CG4 (2000) Quantifying uncertainty in analytical measurement. Seconded. - References - Scientific Research Publishing [scirp.org]
- 14. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of Zeranol Residues: Organic vs. Conventional Meat Matrices
[1]
Executive Summary: The "Abuse vs. Contamination" Paradox
In the field of residue analysis, Zeranol (
This guide provides a technical comparison of Zeranol levels in organic versus conventional meat. Crucially, it moves beyond a binary "present/absent" framework to address the metabolic origin of the residues. Research indicates that while conventional meat may contain Zeranol from exogenous implants, organic meat is not immune; it may contain Zeranol biotransformed from mycotoxin-contaminated organic feed. Differentiating these sources requires high-sensitivity LC-MS/MS protocols and specific metabolite ratio analysis.
Technical Background: The Molecule and the Matrix
The Agonist: Zeranol ( -zearalanol)
Zeranol is a non-steroidal estrogenic lactone. It binds to estrogen receptors (ER
-
Conventional Use: Administered via subcutaneous ear implants (typ. 36 mg dose).
-
Organic Restriction: Synthetic growth promoters are strictly prohibited under USDA NOP and EU organic standards.
The Confounder: Zearalenone (ZEN)
Zearalenone is a mycotoxin produced by Fusarium graminearum in corn and barley. When cattle ingest ZEN-contaminated feed (which can occur in both organic and conventional systems), hepatic and ruminal metabolism can reduce ZEN into various metabolites, including
Metabolic Biotransformation Pathway
The following diagram illustrates the critical overlap between illegal/regulated abuse and natural contamination.
Figure 1: Biotransformation pathways showing how Zeranol can originate from both synthetic implants and moldy feed.
Comparative Data Analysis
The following analysis synthesizes data from residue monitoring studies (FDA, USDA, and academic literature) comparing organic and conventional matrices.
Residue Profile Comparison
| Parameter | Conventional Beef (Implanted) | Organic Beef (Non-Implanted) |
| Primary Source | Exogenous Implant (Ear) | Endogenous Metabolism (Feed) |
| Zeranol Level | High (0.2 – 2.0 ppb typical) | Low / ND (< 0.1 ppb) |
| Zearalenone (ZEN) | Low (unless feed is moldy) | Variable (High if feed is moldy) |
| Ratio (Zeranol : ZEN) | > 1.0 (Dominant Zeranol) | < 0.2 (Dominant ZEN/Metabolites) |
| Detection Frequency | High in US samples | Low (< 5% trace positives) |
| Regulatory Status | Legal (US/Can), Banned (EU) | Banned (Global Organic Stds) |
Key Experimental Findings
-
Conventional Meat: Studies indicate that in implanted cattle, Zeranol is detectable in liver, muscle, and urine. However, proper withdrawal periods (approx. 65 days) usually result in muscle tissue levels below the FDA Maximum Residue Limit (MRL) of 150 ppb.
-
Organic Meat: While organic standards forbid implants, false positives for abuse can occur. A study analyzing bovine urine found that cattle fed ZEN-contaminated organic corn excreted trace amounts of Zeranol.
-
Differentiation Rule: The European Union Reference Laboratory (EURL) suggests that if the sum of Zeranol and Taleranol is greater than the sum of ZEN and its primary metabolites (α/β-ZEL), the sample is indicative of abuse (Conventional/Illegal). If ZEN metabolites dominate, it indicates mycotoxin contamination (Organic/Natural).
Experimental Protocol: High-Sensitivity Detection
To reliably distinguish between trace contamination and implant residues, a self-validating LC-MS/MS workflow is required. The following protocol achieves a Limit of Quantification (LOQ) of 0.1 µg/kg (ppb).
Sample Preparation Workflow (QuEChERS Modified)
Reagents: Acetonitrile (ACN), Methanol (MeOH), β-glucuronidase/arylsulfatase (for deconjugation).
-
Homogenization: Weigh 5.0 g of minced muscle tissue into a 50 mL centrifuge tube.
-
Enzymatic Hydrolysis: Add 10 mL acetate buffer (pH 5.2) and 50 µL β-glucuronidase. Incubate at 37°C for 12 hours. Reasoning: Zeranol is excreted as glucuronide conjugates; hydrolysis releases the free analyte.
-
Extraction: Add 10 mL ACN. Vortex vigorously (5 min). Centrifuge at 4000g for 10 min.
-
Purification (SPE): Pass supernatant through a C18 Solid Phase Extraction (SPE) cartridge conditioned with MeOH. Wash with water. Elute with 100% MeOH.
-
Reconstitution: Evaporate eluate under nitrogen stream. Reconstitute in 200 µL Mobile Phase (H2O:MeOH 90:10).
LC-MS/MS Parameters
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex 6500).
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Ionization: Electrospray Ionization (ESI) Negative Mode.
-
Transitions (MRM):
-
Zeranol: 321.1
277.1 (Quantifier), 321.1 303.1 (Qualifier). -
Zearalenone: 317.1
131.0, 317.1 175.0.
-
Analytical Logic Flow
Figure 2: Decision tree for interpreting Zeranol residues in meat samples.
Conclusion & Recommendations
For researchers and drug developers, the presence of Zeranol in meat is not a binary indicator of "organic" vs. "conventional" status.
-
Conventional meat is characterized by higher probability of Zeranol detection with low background Zearalenone.
-
Organic meat generally tests negative but carries a risk of "natural" Zeranol contamination via moldy feed.
-
Self-Validating Protocol: Any study claiming "hormone-free" status must test for the full spectrum of resorcylic acid lactones (ZEN,
-ZEL, -ZEL) to rule out metabolic biotransformation.
Recommendation: Adopt the EURL differential equation approach for all comparative studies to avoid false accusations of fraud in organic supply chains.
References
-
European Food Safety Authority (EFSA). (2011). Scientific Opinion on the public health risks related to the presence of zearalenone in food. EFSA Journal. Link
-
Le Bizec, B., et al. (2002). Differentiation of abuse of zeranol from natural contamination by Fusarium toxins in cattle urine.[1][2][3][4][5] Food Additives & Contaminants.[3][6][7][8][9][10][11] Link
-
U.S. Food and Drug Administration (FDA). (2023). CFR - Code of Federal Regulations Title 21, Part 556 - Tolerances for Residues of New Animal Drugs in Food.Link
-
Kleinova, M., et al. (2002). Metabolic profiles of zearalenone and its derivatives in bovine urine.[1][3][5][6][8] Journal of Agricultural and Food Chemistry. Link
-
Consumer Reports. (2015). How Safe is Your Ground Beef? (Comparative analysis of bacteria and residues). Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Prevalence of zeranol, taleranol and Fusarium spp. toxins in urine: implications for the control of zeranol abuse in the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiating Zeranol Implant Abuse and Fusarium spp. Toxin-Contaminated Corn Intake by Detection and Quantification of Resorcylic Acid Lactones in Bovine Urine [mdpi.com]
- 4. Zeranol is formed from Fusarium spp. toxins in cattle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fao.org [fao.org]
- 7. Hormones in meat: different approaches in the EU and in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. lcms.cz [lcms.cz]
- 10. scielo.br [scielo.br]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Senior Application Scientist's Guide to Validating "Hormone-Free" Claims: A Focus on Zeranol
For: Researchers, Scientists, and Drug Development Professionals
In an era of increasing consumer demand for transparency in food production, the "hormone-free" label on meat and dairy products has become a significant marketing tool. However, for researchers, scientists, and professionals in drug development, this claim necessitates rigorous scientific validation. This guide provides an in-depth comparison of analytical methodologies for detecting Zeranol, a potent synthetic estrogenic growth promoter, to ensure the integrity of "hormone-free" assertions.
Zeranol, a non-steroidal estrogen agonist, is commercially used in some countries, such as the United States, to enhance weight gain in livestock.[1][2] It is a mycotoxin derivative produced by fungi from the Fusarium family.[1][3] Concerns over its potential carcinogenic and endocrine-disrupting activities have led to its prohibition in livestock farming in the European Union and other nations.[4][5][6] These health concerns, which include potential links to reproductive disorders and the transformation of normal breast cells into cancer cells, underscore the importance of reliable detection methods.[7][8][9][10]
This guide will navigate the complexities of Zeranol detection, offering a comparative analysis of established analytical techniques and providing actionable protocols for laboratory application.
Comparative Analysis of Zeranol Detection Methodologies
The selection of an appropriate analytical method for Zeranol detection is contingent on several factors, including the required sensitivity and specificity, sample throughput, cost, and the intended purpose of the testing (e.g., screening versus confirmation). A variety of techniques are available, each with distinct advantages and limitations.[4]
| Method | Principle | Sensitivity (LOD) | Specificity | Throughput | Cost | Best For |
| ELISA | Competitive immunoassay | 0.32 ng/g[1] | Good | High | Low | Screening large numbers of samples |
| HPLC | Chromatographic separation with UV or fluorescence detection | ~5 ppb[11] | Moderate | Moderate | Moderate | Quantitative analysis |
| GC-MS | Gas chromatography separation with mass spectrometry detection | ~20 ppb[11] | High | Low-Moderate | High | Confirmatory analysis |
| LC-MS/MS | Liquid chromatography separation with tandem mass spectrometry detection | 0.1 - 0.5 ppb[12] | Very High | Moderate | Very High | High-sensitivity confirmatory analysis |
Table 1: Comparison of Analytical Methods for Zeranol Detection
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid, cost-effective, and high-throughput screening method.[4] It is based on a competitive immunoassay where Zeranol in the sample competes with a labeled Zeranol conjugate for binding to a limited number of specific antibodies.[1] While excellent for screening, positive ELISA results should be confirmed by a more specific method like LC-MS/MS due to the potential for cross-reactivity.
High-Performance Liquid Chromatography (HPLC)
HPLC offers good sensitivity and quantitative accuracy for Zeranol detection.[11][13] The method involves separating the analyte from the sample matrix using a liquid chromatographic column, followed by detection, often with a fluorescence detector for enhanced sensitivity.[7] While more specific than ELISA, it can be susceptible to matrix interference.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique suitable for confirmatory analysis.[4] It requires derivatization of Zeranol to make it volatile for gas chromatographic separation. The mass spectrometer then provides a unique fragmentation pattern for definitive identification.[14][15]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the confirmatory analysis of Zeranol and its metabolites.[4][5][7][16] This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of very low residue levels in complex matrices like meat, milk, and eggs.[5][12]
Recommended Analytical Workflow for Zeranol Validation
A robust validation process for "hormone-free" claims should employ a two-tiered approach: an initial high-throughput screening followed by a highly specific confirmatory analysis for any presumptive positive samples.
Caption: A two-tiered analytical workflow for validating the absence of Zeranol.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Zeranol in Meat Tissue
This protocol is a generalized procedure and may require optimization based on the specific sample matrix and instrumentation.
-
Homogenization: Weigh 5 grams of a representative meat sample into a 50 mL centrifuge tube.[5]
-
Extraction: Add 10 mL of acetonitrile to the tube.[5] Vortex for 1 minute to ensure thorough mixing and then centrifuge at 5000 rpm for 10 minutes.[5]
-
Supernatant Collection: Carefully transfer the supernatant to a clean 50 mL centrifuge tube.[5]
-
Re-extraction: Repeat the extraction process on the remaining solid pellet with an additional 10 mL of acetonitrile.[5]
-
Combine and Evaporate: Combine the two supernatants and evaporate to dryness under a gentle stream of nitrogen at 50°C.[5]
-
Reconstitution: Dissolve the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumental Parameters (Illustrative)
-
Chromatographic Column: A C18 reverse-phase column is commonly used.[17]
-
Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile is typical.[5]
-
Ionization Mode: Negative electrospray ionization (ESI-) is often employed for Zeranol and its metabolites.[17]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both quantification and confirmation.[16]
Logical Framework for Data Interpretation and Validation
The validation of a "hormone-free" claim relies on a logical framework that incorporates both the analytical results and the established regulatory limits.
Caption: Logical framework for interpreting analytical results for "hormone-free" validation.
Regulatory Landscape and "Hormone-Free" Labeling
The regulatory framework for Zeranol and "hormone-free" claims varies globally. In the United States, the Food and Drug Administration (FDA) has established tolerances for Zeranol residues in sheep tissues, but not for cattle.[18] The USDA's Food Safety and Inspection Service (FSIS) oversees the labeling of meat and poultry products and requires supporting documentation for animal-raising claims like "raised without hormones."[19] It is important to note that the claim "no added hormones" is not legally defined in the same way for all animal products.[20][21] For instance, the use of hormones is prohibited in poultry and pork production, so a "no hormones added" label on these products must be accompanied by a statement clarifying that federal regulations prohibit their use.[21]
Conclusion
The validation of "hormone-free" claims is a critical component of ensuring food safety and consumer trust. A multi-tiered analytical approach, beginning with a cost-effective screening method like ELISA and followed by a highly specific confirmatory technique such as LC-MS/MS, provides a robust framework for detecting Zeranol residues. By adhering to rigorous scientific principles and established analytical protocols, researchers and industry professionals can confidently verify the absence of this synthetic growth promoter in products marketed as "hormone-free."
References
- Sundlof, S. F., & D'Andrea, G. H. (1986). Zeranol: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues. Regulatory toxicology and pharmacology, 6(3), 263–279.
- Wang, S., Wang, Z., & Yang, J. (2007). Analytical methods for the determination of zeranol residues in animal products: a review. Food additives & contaminants, 24(5), 459–469.
-
Li, Y., Wu, Y., Zhang, D., Liu, Y., Li, X., & Li, X. (2022). Rapid Detection of Zeranol Contamination in Cereals Using a Quaternary Ammonium-Functionalized Terphen[7]arene-Based Optical Sensor. Foods, 11(19), 3095.
- REAGEN INC. Zeranol ELISA Test Kit.
- EFSA Panel on Contaminants in the Food Chain (CONTAM). (2017). Risks for animal health related to the presence of zearalenone and its modified forms in feed. EFSA Journal, 15(7), e04851.
- Food and Agriculture Organization of the United Nations. (1988). Residues of some veterinary drugs in animals and foods. FAO.
- Zahra, A., Firdous, S., & Naeem, I. (2021). Occurrence, Impact on Agriculture, Human Health, and Management Strategies of Zearalenone in Food and Feed: A Review. Toxins, 13(10), 705.
- Greger, M. (2016). Zeranol Use in Meat and Breast Cancer. NutritionFacts.org.
- Gao, Y., Meng, L., Liu, J., & Zhang, Y. (2022). Research Progress of Safety of Zearalenone: A Review. Toxins, 14(6), 405.
- Thermo Fisher Scientific. (n.d.). Detection of Six Zeranol Residues in Animal-derived Food by HPLC-MS/MS.
- Posyniak, A., Zmudzki, J., & Semeniuk, S. (2014). P 102 determination of zeranol, taleranol, zearalanone, α-ZEARALENOL, β-ZEARALENOL AND ZEARALENONE IN URINE BY LC-MS/MS. Proceedings of the 6th International Symposium on Recent Advances in Food Analysis.
- Yanuartono, Nururrozi, A., & Indraningsih. (2020). Zeranol Residue Detected by HPLC in Bovine Meat from Three Different Cities in Java Island. Journal of Advanced Veterinary and Animal Research, 7(3), 485–491.
- Wang, Y., Wang, Y., Wang, C., Li, X., Li, X., & Wang, Y. (2022). Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution. Toxins, 14(11), 748.
- NutritionFacts.org. (2016, July 25).
- Breast Cancer Prevention Partners. (n.d.). Zeranol and Mycoestrogens.
- Matraszek-Zuchowska, I., Wozniak, B., & Zmudzki, J. (2013). Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 30(6), 987–994.
- USDA Food Safety and Inspection Service. (2021, September 1).
- Elabscience. (n.d.). ZAI (Zeranol) ELISA Kit.
- Cornell Law School. (n.d.). 21 CFR § 556.760 - Zeranol.
- Yanuartono, Y., Nururrozi, A., & Indraningsih, I. (2020). Zeranol Residue Detected by HPLC in Bovine Meat from Three Different Cities in Java Island. Journal of Advanced Veterinary and Animal Research, 7(3), 485-491.
- Le, T. D., Furey, A., & Danaher, M. (2020). Comparison of four different multiclass, multiresidue sample preparation methods in the analysis of veterinary drugs in fish and other food matrices.
- Wozniak, B., Matraszek-Zuchowska, I., & Zmudzki, J. (2016). Determination of Zeranol and its Metabolites in Bovine Muscle Tissue with Gas Chromatography-Mass Spectrometry. Journal of Veterinary Research, 60(3), 329-335.
- R, A. (2019, January 30). Understanding the “No Added Hormones” Meat Label.
- European Commission. (n.d.).
- Wikipedia. (n.d.). Zeranol.
- Wang, Z., Li, Y., Wang, S., & Yang, J. (2020). The broad-spectrum and ultra-sensitive detection of zeranol and its analogues by an enzyme-linked immunosorbent assay in cattle origin samples. Food and Agricultural Immunology, 31(1), 633–646.
- Wang, S., Wang, Z., & Yang, J. (2007). Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup.
- Martins, M., & Barreto, F. (2023). Analytical methods for the determination of veterinary drug residue in...
- Li, Y., Li, X., & Li, X. (2023). A Review of Veterinary Drug Residue Detection: Recent Advancements, Challenges, and Future Directions. Foods, 12(14), 2746.
- Chichester, L. (2020, November 19). Meat Labeling Terms – What do They Mean? Part 3: No-added Hormones, No Antibiotics, and Humanely Raised. Drovers.
- U.S. Food and Drug Administration. (2018, September 20). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed.
- Wang, S., Wang, Z., & Yang, J. (2007). Development and evaluation of immunoassay for zeranol in bovine urine. Journal of the Korean Society for Applied Biological Chemistry, 50(4), 313-317.
- New England Dairy. (2019, March 21).
- Martins, M., & Barreto, F. (2023). Improved Detection of Veterinary Drug Residues: Advancing Analytical Techniques to Ensure Food Safety. Current Analytical Chemistry, 19(7), 543-557.
- Parliamentary Office of Science and Technology. (1999, May 13). Hormones in Beef. POSTnote 127.
- Company, R. (2006). Rapid Methods for detection of Veterinary Drug residues in Meat.
- Silver, S. (2024, September 4).
- U.S. Mission to the European Union. (2014, July 14). Negative List for Novel Foods and Ingredients EU-28.
- Zöllner, P., Jodlbauer, J., & Lindner, W. (2000). Determination of zeranol, taleranol, zearalenone, α- and β-zearalenol in urine and tissue by high-performance liquid chromatography-tandem mass spectrometry.
Sources
- 1. reagen.us [reagen.us]
- 2. Zeranol - Wikipedia [en.wikipedia.org]
- 3. bcpp.org [bcpp.org]
- 4. Analytical methods for the determination of zeranol residues in animal products: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Hormones in meat - Food Safety - European Commission [food.ec.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Zeranol Use in Meat and Breast Cancer [nutritionfacts.org]
- 9. Research Progress of Safety of Zearalenone: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Zeranol: a review of the metabolism, toxicology, and analytical methods for detection of tissue residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Multiresidue determination of zeranol and related compounds in bovine muscle by gas chromatography/mass spectrometry with immunoaffinity cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. Determination of zeranol, taleranol, zearalanone, α-zearalenol, β-zearalenol and zearalenone in urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 21 CFR § 556.760 - Zeranol. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 19. fsis.usda.gov [fsis.usda.gov]
- 20. Understanding the "No Added Hormones" Meat Label | Homegrown| NC State University [homegrown.extension.ncsu.edu]
- 21. Meat Labeling Terms – What do They Mean? Part 3: No-added Hormones, No Antibiotics, and Humanely Raised - Drovers [drovers.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Zeranol-d5
As a synthetic, deuterated non-steroidal estrogen, Zeranol-d5 is a critical internal standard for analytical and research applications, particularly in monitoring its non-deuterated analog, Zeranol, which is used as a veterinary growth promoter.[1][2] The estrogenic activity and potential hazards of Zeranol necessitate a rigorous and well-documented disposal protocol to ensure the safety of laboratory personnel and protect the environment.[3] This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste, grounded in established safety principles and regulatory standards.
Hazard Assessment: Understanding the Risks
The foundation of any safe disposal procedure is a thorough understanding of the substance's hazards. While data for the deuterated form is limited, the toxicological profile of Zeranol provides the basis for our handling and disposal protocols. Zeranol exhibits potent estrogenic effects, and repeated exposure in animal studies has been linked to changes in reproductive organ weights and liver function.[3] Therefore, this compound must be handled as a hazardous substance.
The primary risks associated with this compound are rooted in its pharmacological activity and potential for harm upon exposure. The Safety Data Sheet (SDS) for Zeranol classifies it as harmful if swallowed, inhaled, or in contact with skin, and as a cause of serious eye irritation.[4]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Eye Irritation | Causes serious eye irritation. | [4] |
| Reproductive Toxicity | Based on its potent estrogenic activity, it is presumed to pose a reproductive hazard.[3] | [3] |
| Flammability | The non-deuterated form is classified as a flammable liquid. | [4] |
Given these hazards, all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as hazardous chemical waste.
Personnel Protection: A Non-Negotiable First Line of Defense
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. The selection of PPE is dictated by the hazards identified in the SDS for the parent compound.[4][5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent dermal absorption.[6] |
| Eye Protection | Chemical safety goggles and/or a face shield. | Protects against splashes that could cause serious eye irritation.[4][5] |
| Body Protection | Chemical-resistant lab coat or apron. | Prevents contamination of personal clothing.[6] |
| Respiratory Protection | Use in a certified chemical fume hood. | All handling of this compound, especially solids or concentrated solutions, must be done within a fume hood to prevent inhalation of aerosols or dust.[4][7] |
Spill Management Protocol
Accidents happen, but a clear and practiced spill protocol can mitigate the risks. In the event of a this compound spill, follow these steps immediately:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent unauthorized entry.
-
Don Appropriate PPE: Ensure you are wearing the full PPE described in the table above.
-
Contain the Spill: Prevent further spread of the liquid or powder. Do not allow the material to enter drains or water courses.[4]
-
Absorb and Collect:
-
For liquid spills , cover with an inert, absorbent material such as diatomite, vermiculite, or a universal chemical binder.[4]
-
For solid spills , carefully moisten the material to prevent dust formation and then gently sweep it into a designated waste container.
-
-
Decontaminate: Wipe the spill area with alcohol to decontaminate the surface.[4] Collect all cleaning materials (wipes, absorbents) as hazardous waste.
-
Package for Disposal: Place all contaminated materials, including the absorbent, wipes, and any grossly contaminated PPE, into a clearly labeled, sealed hazardous waste container.
-
Report: Report the incident to your institution's Environmental Health and Safety (EH&S) department.
This compound Waste Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures waste is handled safely from the point of generation to its final destruction. It is critical to remember that sewering of hazardous pharmaceutical waste is strictly prohibited by the Environmental Protection Agency (EPA).[8][9]
Experimental Protocol: Step-by-Step Waste Collection and Disposal
-
Waste Segregation (Point of Generation):
-
At the point of use (e.g., in the fume hood), designate a specific, leak-proof waste container for all this compound contaminated materials.[6] This includes residual chemical, solutions, contaminated pipette tips, vials, and wipes.
-
Causality: Segregating waste at the source is the most critical step to prevent accidental mixing with incompatible chemicals and to ensure the waste stream is correctly identified for disposal.[10] Mixing can lead to dangerous reactions or complicate the disposal process.
-
-
Container Selection and Labeling:
-
Use a chemically compatible, sealable container, preferably made of plastic.[11]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] List all components of any solutions.
-
Keep the container sealed at all times, except when adding waste.[12] This prevents the release of vapors and protects against spills.
-
-
Temporary Storage (Satellite Accumulation Area):
-
Disposal Request and Pickup:
-
Once the container is nearly full (no more than 90% capacity) or when the experiment is complete, contact your institution's EH&S department to schedule a hazardous waste pickup.[10][12]
-
Do not transport hazardous waste yourself. Trained EH&S professionals must handle the transport of waste from the lab to the central storage facility.[12]
-
-
Final Disposal (Off-Site):
-
Your institution's EH&S department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility.
-
The preferred method for disposing of this compound is high-temperature incineration at an EPA-permitted facility.[3] This method ensures the complete destruction of the active molecule, preventing its release into the environment.
-
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Framework
In the United States, the management of chemical waste is governed by several key regulations:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the standards for hazardous waste management from generation to final disposal ("cradle to grave").[13] this compound waste falls under these regulations.
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that the hazards of all chemicals used in the workplace are evaluated and that this information is communicated to employers and employees.[14] This is the basis for requiring access to SDS and proper training.
Adherence to these federal regulations, as well as state and institutional policies, is mandatory. Always consult your institution's specific chemical hygiene plan and waste management guidelines.
By implementing this comprehensive disposal plan, researchers and laboratory professionals can handle this compound with confidence, ensuring a safe working environment and maintaining environmental stewardship.
References
- Carl ROTH. (2017, February 27). Safety Data Sheet: 1-Hexanol.
- BenchChem. (2025, December). Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals.
- MedchemExpress.com. (2025, August 19). Safety Data Sheet: Zeranol.
- Covetrus. (n.d.). Material Safety Data Sheet: Zeranol Bulk Product Formulation.
- Government of Canada. (n.d.). Siloxane D5 (cyclopentasiloxane, decamethyl-) - information sheet.
- Wikipedia. (n.d.). Decamethylcyclopentasiloxane.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- CymitQuimica. (n.d.). This compound (Mixture of Diastereomers).
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (2006). Safe Use of Glutaraldehyde in Health Care.
- WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). This compound (α-Zearalanol-D5) - High-Purity Reference Standard.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Foley & Lardner LLP. (2019, March 5). EPA Finalizes New Requirements for Hazardous Waste Pharmaceuticals.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section IV: Chapter 5.
Sources
- 1. This compound (Mixture of Diastereomers) | CymitQuimica [cymitquimica.com]
- 2. This compound (α-Zearalanol-D5) - High-Purity Reference Standard for LC-MS/MS and GC-MS Quantification [witega.de]
- 3. northamerica.covetrus.com [northamerica.covetrus.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 1910.1048 - Formaldehyde. | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. epa.gov [epa.gov]
- 9. wiggin.com [wiggin.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. vumc.org [vumc.org]
- 13. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 14. OSHA Technical Manual (OTM) - Section IV: Chapter 5 | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
